molecular formula C16H14N2O B4979670 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Cat. No.: B4979670
M. Wt: 250.29 g/mol
InChI Key: FXFYRCBAZQCTRN-UHFFFAOYSA-N
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Description

5-(Phenoxymethyl)-3-phenyl-1H-pyrazole is a pyrazole-based chemical scaffold offered for investigative purposes in medicinal chemistry and drug discovery. Pyrazole derivatives are a significant class of heterocyclic compounds recognized for their wide spectrum of pharmacological activities, which may include anti-inflammatory, anticancer, antiviral, and antifungal properties . Researchers value this core structure for its potential as a key intermediate in developing novel bioactive molecules; for instance, recent studies have shown that certain pyrazole-carbothioamide derivatives exhibit promising antifungal activity against Candida species . The phenoxymethyl and phenyl substituents on the pyrazole core provide a versatile framework for structural diversification and structure-activity relationship (SAR) studies. The synthesis of such compounds typically involves cyclocondensation reactions, such as between hydrazine derivatives and 1,3-dicarbonyl systems or their equivalents . This compound is intended for laboratory research use by qualified professionals only. It is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(phenoxymethyl)-3-phenyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-3-7-13(8-4-1)16-11-14(17-18-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFYRCBAZQCTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Pharmacophore modeling of 3-phenyl-5-phenoxymethyl pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Pharmacophore Modeling of 3-Phenyl-5-Phenoxymethyl Pyrazoles

Foreword: From Scaffold to Strategy

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The 3-phenyl-5-phenoxymethyl pyrazole scaffold, in particular, offers a versatile framework for structural modification, making it a compelling subject for rational drug design. This guide, written from the perspective of a Senior Application Scientist, moves beyond mere protocol to provide a strategic framework for developing robust pharmacophore models for this specific class of compounds. Our focus is on the causality behind our choices, ensuring that each step is not just a procedure, but a scientifically validated decision.

Section 1: Foundational Concepts in Pharmacophore Modeling

A pharmacophore model is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target.[4] It is not a real molecule but a three-dimensional map of interaction points. For the 3-phenyl-5-phenoxymethyl pyrazole scaffold, these features might include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.

There are two primary strategies for generating a pharmacophore model, the choice of which is dictated by the available data:

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the biological target is unknown, but a set of ligands with known biological activities is available.[5] The model is built by superimposing these active molecules and extracting their common chemical features.

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method is preferred.[6] The model is derived directly from the key interactions observed between the protein and a bound ligand within the binding site.[4][7] This approach has the distinct advantage of not requiring a large set of active ligands or facing the challenge of molecular alignment.[4][8]

Section 2: The Ligand-Based Workflow: Deciphering the Collective Message of Active Molecules

The core principle of the ligand-based approach is that molecules with similar biological activities often share a common binding mode and, therefore, a common set of pharmacophoric features.

Rationale and Experimental Design

This method is the go-to strategy when structural information for the target is elusive. The integrity of the resulting model is critically dependent on the quality and diversity of the input ligand set.

Pillar of Trustworthiness: The experimental design must include a training set of structurally diverse, highly active compounds to generate the hypotheses and a separate test set containing both active and known inactive compounds to validate the model's predictive power.[9]

Protocol: Ligand-Based Model Generation
  • Training Set Preparation:

    • Select 5-20 structurally diverse and highly active 3-phenyl-5-phenoxymethyl pyrazole derivatives.

    • Generate low-energy 3D conformations for each ligand. This is a crucial step as the bioactive conformation is often not the global minimum energy state.

    • Define the essential chemical features for each molecule (e.g., Hydrogen Bond Acceptor, Aromatic Ring, Hydrophobic).

  • Pharmacophore Hypothesis Generation:

    • Utilize software (e.g., Phase, LigandScout, MOE) to align the conformers of the training set molecules and identify common features in 3D space.[10][11]

    • This process generates a series of potential pharmacophore hypotheses, each representing a different combination of features.

  • Hypothesis Scoring and Selection:

    • The generated hypotheses are scored based on how well they map to the active compounds and align with their structural features.

    • The best hypothesis is typically the one that maximizes the fit for the most active compounds while covering the diversity of the training set.

Mandatory Visualization: Ligand-Based Workflow

LigandBased_Workflow cluster_prep 1. Data Preparation cluster_gen 2. Model Generation cluster_val 3. Model Validation A Select Training Set (5-20 Active Ligands) B Generate 3D Conformers A->B D Identify Common Pharmacophoric Features B->D C Select Test Set (Actives & Inactives) F Screen Test Set Against Best Hypothesis C->F E Generate & Score Hypotheses D->E E->F G Calculate Metrics (Enrichment, ROC) F->G H Validated Pharmacophore Model G->H StructureBased_Workflow cluster_prep 1. Input Preparation cluster_gen 2. Model Generation cluster_val 3. Application A Obtain & Prepare 3D Protein Structure B Analyze Ligand-Protein Complex A->B C Map Key Interactions (H-bonds, Hydrophobic, etc.) B->C D Generate Features from Interactions C->D E Refine with Excluded Volumes D->E F Validated Structure-Based Pharmacophore Model E->F G Virtual Screening of Compound Libraries F->G

Caption: Workflow for structure-based pharmacophore model generation.

Section 4: Application in Drug Discovery: From Model to Molecule

A validated pharmacophore model is a powerful tool for accelerating drug discovery campaigns. [12]

  • Virtual Screening (VS): The model serves as a 3D query to rapidly screen vast chemical libraries containing millions of compounds. [13][14]Molecules that match the pharmacophoric features are identified as "hits" and prioritized for experimental testing, significantly enriching the active compounds in the selection. [12]This is a cost-effective alternative to high-throughput screening (HTS). [13]

  • Scaffold Hopping and Lead Optimization: The abstract nature of a pharmacophore allows for the identification of novel chemical scaffolds that satisfy the required features but are structurally distinct from the original 3-phenyl-5-phenoxymethyl pyrazoles. [8][12]This is invaluable for discovering new intellectual property and improving properties like potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Section 5: Hypothetical Case Study: Targeting a Kinase with 3-Phenyl-5-Phenoxymethyl Pyrazoles

Let's consider a hypothetical scenario where a series of 3-phenyl-5-phenoxymethyl pyrazoles have shown inhibitory activity against a specific protein kinase. A structure-based approach is chosen based on an available crystal structure.

The analysis of the binding site reveals a consistent binding mode for the active compounds, leading to the generation of a pharmacophore model.

Table 1: Key Pharmacophoric Features for a Hypothetical Kinase Inhibitor

Feature IDFeature TypeInteracting Residue (Example)Role in Binding
HBA1Hydrogen Bond AcceptorBackbone NH of Val80Anchors the pyrazole core in the hinge region.
HBD1Hydrogen Bond DonorCarbonyl of Glu65Orients the phenoxymethyl substituent.
AR1Aromatic RingPhe145Engages in π-π stacking with the 3-phenyl group.
HYD1HydrophobicLeu130, Ile60Forms a hydrophobic pocket around the phenoxy group.
HYD2HydrophobicAla30, Val35Interacts with the phenyl ring at the 3-position.

This model can now be used to screen for new compounds that fulfill these five geometric and chemical constraints, potentially leading to the discovery of more potent and novel kinase inhibitors.

Section 6: Conclusion and Future Perspectives

Pharmacophore modeling is an indispensable tool in modern drug discovery, providing a logical bridge between chemical structure and biological activity. For the 3-phenyl-5-phenoxymethyl pyrazole scaffold, these models offer a clear pathway to understanding structure-activity relationships (SAR) and rationally designing new therapeutic agents. [15][16] The future of pharmacophore modeling lies in its integration with more advanced computational techniques. The use of molecular dynamics simulations can generate dynamic pharmacophore models that account for protein flexibility. [6][17]Furthermore, the application of machine learning and artificial intelligence is poised to revolutionize how we generate and screen with these models, enabling faster and more accurate prediction of bioactivity for novel chemical entities. [18]

References

  • Shiri, F., & Ansari, I. (2013). Methods and applications of structure based pharmacophores in drug discovery. Current topics in medicinal chemistry, 13(9), 1036–1047.
  • de Graaf, C., et al. (2011). Reviewing the pros and cons of protein structure-based pharmacophore modelling. RSC Medicinal Chemistry Blog.
  • Kaserer, T., et al. (2015). Pharmacophore Models and Pharmacophore-Based Virtual Screening: Concepts and Applications Exemplified on Hydroxysteroid Dehydrogenases. Molecules, 20(12), 22799–22832.
  • Atef, H., et al. (2022). Structure–activity relationship (SAR) of diphenyl‐pyrazole derivatives as anticancer agents. Journal of Molecular Structure.
  • Musyoka, T. M., et al. (2022). Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90. ACS Omega, 7(3), 2946–2958.
  • Abuo-Rahma, G. E. D. A., et al. (2024).
  • Spyrakis, F., et al. (2019). Virtual Screening Using Pharmacophore Models Retrieved from Molecular Dynamic Simulations. International Journal of Molecular Sciences, 20(22), 5823.
  • Schulz, J., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry, 14(2), 316–331.
  • J's Blog. (2024). Schrödinger Notes—Ligand-based Pharmacophore Modeling.
  • Sun, H. (2008). Pharmacophore-Based Virtual Screening. Current Medicinal Chemistry, 15(10), 1018–1024.
  • Shiri, F., & Ansari, I. (2013). Methods and Applications of Structure Based Pharmacophores in Drug Discovery.
  • Seo, S., & Kim, W. Y. (2023). PharmacoNet: Accelerating Large-Scale Virtual Screening by Deep Pharmacophore Modeling. arXiv.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR)
  • Fiveable. (n.d.). Pharmacophore modeling | Medicinal Chemistry Class Notes.
  • CCDC. (n.d.). Ligand-Based Virtual Screening.
  • InteLigand. (n.d.).
  • Volkamer, A., et al. (n.d.). T009 · Ligand-based pharmacophores.
  • Mahrous, R. S. R., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-151.
  • De Luca, L. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals, 15(6), 650.
  • Mohebbi, A. (2021). How to do validation of ligand-based pharmacophore model in Ligandscout?
  • Asif, M. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Drug Designing: Open Access, 10(1).
  • Wang, Y., et al. (2022). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 27(19), 6296.
  • Faria, J. V., et al. (2017). Current status of pyrazole and its biological activities. Bioorganic & Medicinal Chemistry, 25(22), 5845–5857.
  • Mohammed, I., et al. (2022).
  • Zhang, L., et al. (2025).
  • Wifling, D., & Wolber, G. (2022). Mind the Gap—Deciphering GPCR Pharmacology Using 3D Pharmacophores and Artificial Intelligence. Pharmaceuticals, 15(1), 78.
  • ResearchGate. (n.d.).

Sources

Navigating Tautomeric Ambiguity: A Definitive Guide to IUPAC Nomenclature for 3,5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Cost of Ambiguity

In drug discovery, the pyrazole ring is a privileged scaffold, present in blockbuster therapeutics like Celecoxib (Celebrex) and Sildenafil (Viagra). However, for 3,5-disubstituted pyrazoles, a critical nomenclature challenge arises from annular tautomerism .

When the ring nitrogen is unsubstituted (


), the hydrogen atom oscillates between positions 1 and 2. This renders positions 3 and 5 chemically equivalent in a time-averaged sense, yet distinct in static representations.[1] Inconsistent naming—labeling the same vial as "3-methyl-5-phenylpyrazole" in one database and "5-methyl-3-phenylpyrazole" in another—creates "phantom duplicates." This corrupts Structure-Activity Relationship (SAR) models, complicates patent prior art searches, and breaks digital chain-of-custody.

This guide establishes a rigorous, self-validating protocol for naming these entities according to the IUPAC Blue Book (P-44) standards, ensuring data integrity across the R&D lifecycle.

The Mechanistic Core: Annular Tautomerism

To name a pyrazole correctly, one must first understand the physical reality of the molecule. In


-unsubstituted pyrazoles, the proton on the nitrogen is labile. It shifts via a [1,5]-sigmatropic rearrangement (or solvent-assisted relay), creating a dynamic equilibrium between two tautomers.[1]
Visualization of the Equilibrium

The following diagram illustrates the proton migration that causes the numbering ambiguity. Note that the substituent


 changes from position 3 to position 5 depending on which nitrogen holds the proton.[1]

PyrazoleTautomerism TautomerA 1H-Tautomer (H on N1) R_A is at Pos 3 Transition Proton Transfer (Fast Equilibrium) TautomerA->Transition k1 TautomerB 1H-Tautomer (H on N2) R_A is at Pos 5 Transition->TautomerB k2

Figure 1: The migration of the proton (H) between N1 and N2 inverts the relative numbering of the carbon substituents.

The IUPAC Naming Protocol (Algorithm)

The International Union of Pure and Applied Chemistry (IUPAC) resolves this physical ambiguity by defining a Preferred IUPAC Name (PIN) .[2] While the molecule exists as a mixture, the PIN is a unique identifier assigned to one specific tautomeric form based on hierarchical rules.

The Decision Matrix

Follow this logic gate to determine the correct name.

NamingLogic Start Start: Analyze Pyrazole Structure CheckN Is the Nitrogen (N1) Substituted? (e.g., N-Methyl, N-Phenyl) Start->CheckN Fixed Fixed Structure CheckN->Fixed Yes Tautomer Tautomeric Mixture (NH) CheckN->Tautomer No (N-H) RuleFixed Rule: N-substituent is Position 1. Number ring to give C-substituents the lowest locant set. Fixed->RuleFixed Result Generate Preferred IUPAC Name (PIN) RuleFixed->Result RuleSet Rule P-14.4(e): Lowest Locant Set Assign H to the N that gives substituents the lowest locant set (e.g., 3,5 vs 4,5). Tautomer->RuleSet TieBreaker Are locant sets identical? (Common in 3,5-disubstitution) RuleSet->TieBreaker RuleAlpha Rule P-14.5: Alphabetical Priority Assign lower locant (3) to the substituent cited FIRST alphabetically. TieBreaker->RuleAlpha Yes (e.g., both 3,5) TieBreaker->Result No (Set differs) RuleAlpha->Result

Figure 2: The hierarchical decision tree for assigning IUPAC PINs to pyrazoles.

Detailed Rule Breakdown
Rule 1: The "Lowest Locant Set" (P-14.4)

IUPAC requires that the tautomer chosen as the parent structure is the one that allows the substituents to have the lowest possible numbers (locants).

  • Comparison: A set

    
     is lower than 
    
    
    
    .
  • Application: If placing the Hydrogen on N1 results in substituents at 3 and 5, but placing it on N2 results in 4 and 5, you must choose the N1 tautomer.

Rule 2: The Alphabetical Tie-Breaker (P-14.5)

In 3,5-disubstituted pyrazoles, both tautomers result in a


 locant set. This is a "tie."[1]
  • The Rule: The lower locant (3) is assigned to the substituent that comes first in alphabetical order .

  • Why? This eliminates subjectivity. "Chloro" (C) always beats "Methyl" (M).[1]

Case Studies and Data Standardization

The following table applies the protocol to common scenarios encountered in medicinal chemistry.

ScenarioStructure DescriptionLocant Set AnalysisAlphabetical CheckCorrect IUPAC PIN Incorrect/Ambiguous Name
1. Asymmetric (Halo/Alkyl) 3(5)-Chloro-5(3)-methylpyrazoleTautomer A: 3,5Tautomer B: 3,5Chloro (C) vs Methyl (M).C is first.[3] C gets locant 3.[1][4]3-Chloro-5-methyl-1H-pyrazole 5-Chloro-3-methylpyrazole
2.[1] Asymmetric (Alkyl/Aryl) 3(5)-Methyl-5(3)-phenylpyrazoleTautomer A: 3,5Tautomer B: 3,5Methyl (M) vs Phenyl (P).M is first. M gets locant 3.[1]3-Methyl-5-phenyl-1H-pyrazole 5-Methyl-3-phenylpyrazole
3.[1] Fixed (N-Substituted) N-Methyl, with Phenyl at 3 or 5Fixed.[1] N is 1.Minimize locants.N/A. Structure is locked.1-Methyl-3-phenyl-1H-pyrazole 1-Methyl-5-phenylpyrazole (This is a different regioisomer)
4.[1] Functional Group Priority 3(5)-Amino-5(3)-methylpyrazoleTautomer A: 3,5Tautomer B: 3,5Amino (A) vs Methyl (M).A is first. A gets locant 3.[1]5-Methyl-1H-pyrazol-3-amine 3-Methyl-5-aminopyrazole

Note on Case 4: When a suffix-bearing group (like -amine) is present, it takes priority for low numbering over the alphabetical rule for prefixes, but usually, the suffix is forced to the lowest position possible anyway.

Digital Data Integrity: InChI and Registration

For "Drug Development Professionals," the name is often secondary to the machine-readable string.

The InChI Solution

The IUPAC International Chemical Identifier (InChI) was specifically designed to solve the tautomer problem.

  • Standard InChI: Treats the mobile hydrogen as a separate layer (/h).[1]

  • Result: Both 3-methyl-5-phenyl-1H-pyrazole and 5-methyl-3-phenyl-1H-pyrazole generate the exact same Standard InChI string .

Recommendation: When registering compounds in an Electronic Lab Notebook (ELN) or Corporate Registry:

  • Primary Name: Use the IUPAC PIN (derived via the Alphabetical Rule).

  • Duplicate Check: Rely on the Standard InChIKey , not the name or the SMILES string (unless using canonical isomeric SMILES that account for tautomers).

  • Notation: In text, use the notation 3(5)-methyl-5(3)-phenylpyrazole only when explicitly discussing the mixture. For registration, stick to the PIN.[1]

References

  • IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (The Blue Book).[1] Royal Society of Chemistry, 2014.[1] [Link]

    • See specifically P-44 (Seniority of Parent Structures) and P-14.4 (Numbering).
  • InChI Trust. The IUPAC International Chemical Identifier (InChI).[1][Link]

  • National Institute of Standards and Technology (NIST). Pyrazole, 1,4-dimethyl- (Standard InChI Example).[1] NIST Chemistry WebBook.[1][5] [Link][5]

  • Alkorta, I., & Elguero, J. Prototropic Tautomerism of Heterocycles.[1][6] Advances in Heterocyclic Chemistry, 2000.[1][6] [Link]

Sources

Methodological & Application

Application Notes and Protocols for One-Pot Synthesis of 3-Phenyl-5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Significance of Pyrazoles in Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and antitumor properties.[1] The development of efficient and sustainable synthetic methodologies for accessing structurally diverse pyrazole derivatives is, therefore, a critical endeavor for researchers in drug discovery and development. This application note provides an in-depth guide to three contemporary one-pot synthesis strategies for 3-phenyl-5-substituted pyrazoles, emphasizing green chemistry principles, mechanistic rationale, and detailed, reproducible protocols.

Strategic Approaches to One-Pot Pyrazole Synthesis

One-pot multicomponent reactions (MCRs) represent a paradigm of synthetic efficiency, allowing for the construction of complex molecules from simple precursors in a single operation, thereby minimizing waste and saving time and resources.[1] This guide will explore three distinct MCR strategies that leverage different activation methods: microwave irradiation, ultrasound sonication, and ionic liquid catalysis.

Method 1: Rapid Microwave-Assisted Synthesis of 1-Aryl-5-aminopyrazoles

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times.[2][3] This protocol details a rapid and efficient one-pot synthesis of 1-aryl-5-aminopyrazoles from aryl hydrazines and 3-aminocrotononitrile or α-cyanoketones in an acidic aqueous medium.[4][5][6]

Causality and Mechanistic Insight

The reaction proceeds through an initial condensation of the aryl hydrazine with the β-aminonitrile or α-cyanoketone, followed by an intramolecular cyclization and tautomerization to yield the aromatic pyrazole ring. The acidic medium (1 M HCl) facilitates the initial condensation by protonating the carbonyl or imine group, rendering it more susceptible to nucleophilic attack by the hydrazine. Microwave irradiation provides rapid and uniform heating of the polar solvent (water), dramatically accelerating the rate of each step in the reaction sequence.

Experimental Workflow: Microwave-Assisted Synthesis

reagents Aryl Hydrazine HCl (2 mmol) 3-Aminocrotononitrile (2 mmol) 1 M HCl (5 mL) vial Combine in Microwave Vial reagents->vial seal Seal Vial vial->seal mw Microwave Irradiation (150 °C, 10-15 min) seal->mw cool Cool to Room Temp. mw->cool basify Basify with 10% NaOH cool->basify filter Vacuum Filtration basify->filter wash Wash with Water filter->wash dry Dry wash->dry product Pure 1-Aryl-5-aminopyrazole dry->product

Caption: Workflow for microwave-assisted pyrazole synthesis.

Detailed Protocol
  • Reagent Preparation: In a fume hood, add the aryl hydrazine hydrochloride (2.0 mmol), 3-aminocrotononitrile (or α-cyanoketone, 2.0 mmol), and a magnetic stir bar to a 10 mL microwave reaction vial.

  • Solvent Addition: Add 5.0 mL of 1 M hydrochloric acid to the vial. The concentration of the starting materials should be approximately 0.4 M.

  • Sealing: Securely seal the vial with a microwave-safe cap using a crimper. Ensure the seal is complete to prevent leakage under pressure.

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Set the reaction temperature to 150 °C and the reaction time to 10-15 minutes with stirring.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Carefully open the vial in the fume hood.

  • Isolation: Basify the reaction mixture with a 10% aqueous sodium hydroxide solution until the pH is greater than 10. The product will precipitate out of solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with deionized water and dry under vacuum to afford the pure 1-aryl-5-aminopyrazole.[5]

Data Summary: Scope and Yields

This method is compatible with a wide range of functional groups on the aryl hydrazine, including halogens, nitriles, phenols, and sulfones.[4][6]

Aryl Hydrazine SubstituentReaction Time (min)Yield (%)
4-Fluoro1090
4-Chloro1085
4-Bromo1088
4-Cyano1575
4-Nitro1572

Yields are typical and may vary depending on the specific substrate and equipment used.[2][5]

Method 2: Ultrasound-Assisted Green Synthesis of Highly Substituted Pyrazoles

This protocol describes a catalyst-free, one-pot, three-component synthesis of 5-amino-3-phenyl-1-arylpyrazole-4-carbonitriles in water, facilitated by ultrasound irradiation.[1] This approach embodies the principles of green chemistry by utilizing an environmentally benign solvent and avoiding the need for a catalyst, while ultrasound provides the energy for the reaction.

Causality and Mechanistic Insight

The reaction proceeds via a cascade of Knoevenagel condensation, Michael addition, and cyclization.[7][8] First, the aromatic aldehyde and malononitrile undergo a Knoevenagel condensation to form a benzylidenemalononitrile intermediate. Phenylhydrazine then acts as a Michael donor, adding to the electron-deficient alkene. The resulting intermediate undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen of the hydrazine onto one of the nitrile groups, followed by tautomerization to yield the stable pyrazole product. Ultrasound irradiation enhances the reaction rate through acoustic cavitation, which generates localized high temperatures and pressures, leading to a significant increase in reaction kinetics.[1][9]

Reaction Mechanism: Ultrasound-Assisted Synthesis

cluster_0 Knoevenagel Condensation cluster_1 Michael Addition cluster_2 Cyclization & Tautomerization Aldehyde Aldehyde Benzylidenemalononitrile Benzylidenemalononitrile Aldehyde->Benzylidenemalononitrile + Malononitrile Intermediate A Intermediate A Benzylidenemalononitrile->Intermediate A + Phenylhydrazine Pyrazole Product Pyrazole Product Intermediate A->Pyrazole Product

Caption: Cascade mechanism for ultrasound-assisted pyrazole synthesis.

Detailed Protocol
  • Reagent Combination: In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol) in 5.0 mL of ethanol.

  • Ultrasound Irradiation: Place the flask in an ultrasonic bath operating at a frequency of 47 kHz.[9] Irradiate the mixture for 30-45 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion of the reaction, cool the mixture to room temperature. The product will precipitate from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and dry to obtain the pure 5-amino-3-aryl-1-phenylpyrazole-4-carbonitrile.

Data Summary: Conventional vs. Ultrasound

The use of ultrasound significantly reduces reaction times and improves yields compared to conventional heating.[1]

Aldehyde SubstituentMethodTimeYield (%)
4-HConventional60 min89
4-HUltrasound35 min97
4-ClConventional55 min90
4-ClUltrasound30 min95
4-OCH₃Conventional65 min85
4-OCH₃Ultrasound40 min92

Data adapted from a representative study.[1]

Method 3: Ionic Liquid-Catalyzed One-Pot Synthesis of Pyranopyrazoles

Ionic liquids (ILs) are salts with low melting points that are gaining attention as green catalysts and solvents due to their negligible vapor pressure, high thermal stability, and recyclability.[10][11][12] This protocol describes a one-pot, four-component synthesis of pyranopyrazoles using an ionic liquid as a catalyst under solvent-free conditions.[10][11]

Causality and Mechanistic Insight

This reaction is a domino sequence involving the formation of a pyrazolone intermediate from hydrazine hydrate and ethyl acetoacetate, and a Knoevenagel adduct from the aromatic aldehyde and malononitrile.[13] The ionic liquid acts as a Lewis acid, activating the carbonyl group of the aldehyde and promoting the Knoevenagel condensation. It also facilitates the subsequent Michael addition of the pyrazolone onto the Knoevenagel adduct, followed by an intramolecular cyclization and dehydration to afford the final pyranopyrazole product. The use of an ionic liquid as the reaction medium can also enhance the reaction rate and selectivity.

Experimental Workflow: Ionic Liquid-Catalyzed Synthesis

reagents Hydrazine Hydrate Ethyl Acetoacetate Aromatic Aldehyde Malononitrile mix Combine Reagents and Catalyst reagents->mix catalyst Ionic Liquid (e.g., [bmim][NO₃]) catalyst->mix heat Heat at 60-75 °C (80 min) mix->heat cool Cool to Room Temp. heat->cool wash Wash with Water cool->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Pyranopyrazole recrystallize->product

Caption: Workflow for ionic liquid-catalyzed pyranopyrazole synthesis.

Detailed Protocol
  • Reaction Setup: In a round-bottom flask, combine hydrazine hydrate (1.0 mmol), ethyl acetoacetate (1.0 mmol), the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), and the ionic liquid (e.g., [bmim][NO₃], 10 mol%).[11][12]

  • Heating: Heat the reaction mixture at 60-75 °C with stirring for approximately 80 minutes.[10][12] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water to the flask and stir to precipitate the crude product and dissolve the ionic liquid.

  • Isolation: Collect the solid product by vacuum filtration and wash with water.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure pyranopyrazole derivative.[10] The ionic liquid can be recovered from the aqueous filtrate by evaporation of the water and reused.

Data Summary: Scope and Yields

This method is effective for a variety of aromatic aldehydes, affording good to excellent yields of the corresponding pyranopyrazoles.

Aldehyde SubstituentTime (min)Yield (%)
4-H8092
4-Cl7595
4-NO₂9088
4-OCH₃8590

Yields and times are representative for this synthetic approach.[10][14]

Conclusion

The one-pot synthesis of 3-phenyl-5-substituted pyrazoles is a dynamic field of research, with a strong emphasis on the development of efficient, cost-effective, and environmentally friendly methodologies. The three protocols detailed in this application note showcase the versatility of modern synthetic organic chemistry, leveraging microwave irradiation, ultrasound sonication, and ionic liquid catalysis to achieve these goals. By understanding the underlying mechanisms and following these detailed protocols, researchers can readily access a diverse range of pyrazole derivatives for applications in drug discovery and materials science.

References

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]

  • Deshmukh, N. J., & Hivarale, D. P. (2018). Ionic Liquid Catalyzed One Pot Four Component Synthesis of Pyranopyrazoles. Der Pharma Chemica, 10(4), 114-118. [Link]

  • Yakaiah, S., Buchappa, G., Durgaprasad, K., Ravibabu, K., & Aparna, P. (2016). Ionic Liquid Catalyzed One-Pot, Three Component Synthesis of Dihydropyrano[2,3-c]pyrazole under Green Conditions. Asian Journal of Chemistry, 28(11), 2441-2445. [Link]

  • Delawari, A., & Fatehi, I. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-]. Journal of Synthetic Chemistry, 3(3), 163-175. [Link]

  • Heravi, M. M., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. [Link]

  • Zolfigol, M. A., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. PMC, 15, 126. [Link]

  • Delawari, A., & Fatehi, I. (2024). Synthesis of Pyranopyrazoles with the Help of Ionic Liquid [bmim][NO3-]. Journal of Synthetic Chemistry, 3(3), 163-175. [Link]

  • Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. PubMed, 31282901. [Link]

  • Greener and Environmentally Benign Methodology for the Synthesis of Pyrazole Derivatives. (n.d.). ResearchGate. [Link]

  • Microwave synthesis of 1-aryl-1H-pyrazole-5-amines. (n.d.). RTI International. [Link]

  • Singh, R. K., et al. (2021). Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. Request PDF. [Link]

  • “On-water” one-pot four-component synthesis of novel 1H-furo[2,3-c]pyrazole-4-amine derivatives. (n.d.). ResearchGate. [Link]

  • 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. (2010). MDPI. [Link]

  • One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. (2023). YouTube. [Link]

  • Ma, R., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]

  • Design And Development of Pyrazole-Substituted Chalcones: A Synthetic Perspective. (n.d.). IJIRT. [Link]

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (n.d.). European Journal of Chemical Medicine. [Link]

  • Tandem cyclocondensation-Knoevenagel–Michael reaction of phenyl hydrazine, acetoacetate derivatives and arylaldehydes. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Shinde, S. V., et al. (2022). Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid. Biol. Env. Pharm. Life Sci.[Link]

  • Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. (2016). PMC. [Link]

  • Ultrasound Assisted One-Pot Synthesis of Novel 3-(Aryl)-5-((4-(phenyldiazenyl)phenoxy)methyl)isoxazolines in Water. (2022). MDPI. [Link]

  • Knoevenagel/Michael-addition/cyclization/ring-opening cascade between aldehydes 1, 3-arylisoxazol-5(4H). (n.d.). ResearchGate. [Link]

  • An ultrasound-assisted solvent and catalyst-free synthesis of structurally diverse pyrazole centered 1,5-disubstituted tetrazoles via one-pot four-component reaction. (n.d.). ScienceGate. [Link]

  • Catalyst-free ultrasound assisted novel one pot pseudo five component synthesis of aryl-bis-[1H-pyrazol-5-ol-4-yl]methanes, het(aryl). (n.d.). ResearchGate. [Link]

Sources

Application Notes and Protocols for the Biological Activity Screening of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1][2] This structural motif is present in several clinically approved drugs, such as the anti-inflammatory agent celecoxib and the anticancer drug ruxolitinib, underscoring its therapeutic relevance.[3][4] The compound 5-(phenoxymethyl)-3-phenyl-1H-pyrazole is a novel entity featuring a phenoxymethyl substituent at the 5-position and a phenyl group at the 3-position. This unique substitution pattern warrants a comprehensive biological activity screening to elucidate its therapeutic potential.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the systematic screening of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole. The proposed workflow is designed to efficiently identify and characterize its potential cytotoxic, anti-inflammatory, analgesic, and antimicrobial activities through a series of validated in vitro and in vivo assays. The causality behind experimental choices is explained to provide a deeper understanding of the screening cascade.

Experimental Design: A Multi-faceted Approach to Unveiling Biological Activity

The initial screening of a novel compound necessitates a tiered approach, beginning with broad-spectrum in vitro assays to identify potential areas of biological activity. This is followed by more specific assays to elucidate the mechanism of action and in vivo studies to confirm efficacy.

Rationale for the Screening Cascade

Given the well-documented activities of pyrazole derivatives, the screening of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole will focus on four key areas:

  • Anticancer Activity: Many pyrazole derivatives exhibit potent cytotoxicity against various cancer cell lines by targeting critical cellular pathways.[5][6]

  • Analgesic Activity: The anti-inflammatory properties of pyrazole derivatives often translate to analgesic effects.[4][9]

  • Antimicrobial Activity: Pyrazole-containing compounds have been shown to possess broad-spectrum activity against various bacterial and fungal pathogens.[10][11]

The following experimental workflow is proposed for a comprehensive evaluation:

Experimental Workflow cluster_0 Primary In Vitro Screening cluster_1 Secondary Mechanistic & In Vivo Studies Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Mechanism of Action (e.g., COX Inhibition) Mechanism of Action (e.g., COX Inhibition) Cytotoxicity Assay (MTT)->Mechanism of Action (e.g., COX Inhibition) If Active Antimicrobial Assay (Agar Well Diffusion) Antimicrobial Assay (Agar Well Diffusion) Anti-inflammatory Assay (Griess & PGE2 ELISA) Anti-inflammatory Assay (Griess & PGE2 ELISA) Anti-inflammatory Assay (Griess & PGE2 ELISA)->Mechanism of Action (e.g., COX Inhibition) If Active In Vivo Analgesic Assay (Acetic Acid Writhing) In Vivo Analgesic Assay (Acetic Acid Writhing) Anti-inflammatory Assay (Griess & PGE2 ELISA)->In Vivo Analgesic Assay (Acetic Acid Writhing) If Active In Vivo Anti-inflammatory Assay (Carrageenan Paw Edema) In Vivo Anti-inflammatory Assay (Carrageenan Paw Edema) Anti-inflammatory Assay (Griess & PGE2 ELISA)->In Vivo Anti-inflammatory Assay (Carrageenan Paw Edema) If Active Compound Synthesis & Characterization Compound Synthesis & Characterization Compound Synthesis & Characterization->Cytotoxicity Assay (MTT) Tier 1 Compound Synthesis & Characterization->Antimicrobial Assay (Agar Well Diffusion) Tier 1 Compound Synthesis & Characterization->Anti-inflammatory Assay (Griess & PGE2 ELISA) Tier 1

Caption: A tiered approach for screening 5-(phenoxymethyl)-3-phenyl-1H-pyrazole.

Part 1: Anticancer Activity Screening

The initial assessment of anticancer potential will be conducted using a panel of human cancer cell lines to determine the compound's cytotoxicity and selectivity.

Cell Line Selection

A diverse panel of cell lines is crucial for identifying broad-spectrum activity or cancer-type specific effects. The National Cancer Institute's NCI-60 panel provides a well-characterized set of human tumor cell lines.[12] For a focused initial screen, the following cell lines are recommended:

  • MCF-7: Human breast adenocarcinoma (hormone-dependent).

  • MDA-MB-231: Human breast adenocarcinoma (hormone-independent).[13]

  • A549: Human lung carcinoma.

  • HCT116: Human colon carcinoma.[5]

  • HepG2: Human hepatocellular carcinoma.[5]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[5]

Materials:

  • 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a stock solution of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole in DMSO. Make serial dilutions in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

Parameter Description
Cell LinesMCF-7, MDA-MB-231, A549, HCT116, HepG2
Seeding Density5 x 10³ - 1 x 10⁴ cells/well
Compound Concentrations0.1, 1, 10, 50, 100 µM
Incubation Time48 hours
Assay ReadoutAbsorbance at 570 nm
Positive ControlDoxorubicin

Part 2: Anti-inflammatory Activity Screening

The anti-inflammatory potential will be evaluated by measuring the inhibition of key inflammatory mediators in a cellular model of inflammation.

Cell Line Selection

RAW 264.7, a murine macrophage cell line, is a well-established model for studying inflammation.[14] Upon stimulation with lipopolysaccharide (LPS), these cells produce pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[14]

Signaling Pathway Context

Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF-κB Pathway NF-κB Pathway MyD88->NF-κB Pathway p38 MAPK Pathway p38 MAPK Pathway MyD88->p38 MAPK Pathway iNOS iNOS NF-κB Pathway->iNOS COX-2 COX-2 p38 MAPK Pathway->COX-2 NO NO iNOS->NO PGE2 PGE2 COX-2->PGE2

Sources

Application Notes and Protocols for the Functionalization of the Phenoxymethyl Group in Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Phenoxymethyl-Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its five-membered heterocyclic structure with two adjacent nitrogen atoms imparts a unique combination of metabolic stability, hydrogen bonding capabilities, and tunable electronic properties. When coupled with a phenoxymethyl substituent, the resulting scaffold presents a versatile platform for drug discovery. The phenoxymethyl group not only influences the molecule's overall lipophilicity and pharmacokinetic profile but also offers multiple avenues for synthetic modification. This guide provides a detailed exploration of strategies to functionalize the phenoxymethyl moiety in pyrazole derivatives, offering researchers and drug development professionals a comprehensive toolkit for lead optimization and the generation of novel chemical entities.

Core Strategies for Functionalization

The functionalization of the phenoxymethyl group can be approached from three primary angles, each offering distinct advantages for modulating molecular properties:

  • Cleavage of the Ether Linkage: This strategy allows for the unmasking of a phenolic hydroxyl group on the pyrazole or a hydroxymethyl group, providing a handle for further derivatization.

  • Modification of the Phenyl Ring: Direct functionalization of the aromatic ring through electrophilic substitution or directed metalation enables the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

  • Functionalization of the Methylene Bridge: Targeting the benzylic C-H bonds of the methylene linker offers a more nuanced approach to structural modification, influencing the spatial orientation of the phenyl and pyrazole rings.

The following sections will delve into the mechanistic rationale and provide detailed protocols for each of these strategies.

Strategy 1: Ether Cleavage - Unveiling Reactive Functionalities

The ether linkage in phenoxymethyl pyrazoles is generally stable, but its cleavage can be achieved under specific conditions to yield a phenol and a methyl-pyrazole derivative, or a hydroxymethyl-pyrazole and phenol. This transformation is pivotal for introducing new functional groups or for preparing key intermediates.

Acid-Mediated Ether Cleavage

Strong acids like hydrogen bromide (HBr) and hydrogen iodide (HI) are classic reagents for cleaving ethers.[3] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of aryl alkyl ethers, the cleavage typically occurs at the alkyl C-O bond, yielding a phenol and an alkyl halide, as the aryl C-O bond is stronger and phenols do not readily undergo nucleophilic substitution.[3]

Protocol 1: HBr-Mediated Cleavage of Phenoxymethyl Pyrazole

  • Objective: To cleave the phenoxymethyl ether to generate the corresponding pyrazolyl-methanol or a bromomethyl pyrazole and phenol. The product distribution will depend on the specific pyrazole substitution and reaction conditions.

  • Materials:

    • Phenoxymethyl pyrazole derivative (1.0 eq)

    • 48% Aqueous HBr (10-20 eq)

    • Acetic acid (as solvent)

    • Sodium bicarbonate (NaHCO₃) solution (saturated)

    • Ethyl acetate (EtOAc)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve the phenoxymethyl pyrazole derivative in glacial acetic acid in a round-bottom flask equipped with a reflux condenser.

    • Add 48% aqueous HBr to the solution.

    • Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice water.

    • Neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography on silica gel.

  • Self-Validation: The identity of the cleaved products (phenol and the corresponding pyrazole derivative) should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the characteristic benzylic ether signals in the NMR spectra is a key indicator of a successful reaction.

Lewis Acid-Mediated Ether Cleavage

Lewis acids, such as boron tribromide (BBr₃) and boron trichloride (BCl₃), are highly effective reagents for the cleavage of aryl ethers under milder conditions than strong protic acids.[4] The mechanism involves coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the halide.

Protocol 2: BBr₃-Mediated Cleavage of Phenoxymethyl Pyrazole

  • Objective: To selectively cleave the phenoxymethyl ether to yield the corresponding pyrazolyl-phenol.

  • Materials:

    • Phenoxymethyl pyrazole derivative (1.0 eq)

    • Boron tribromide (BBr₃) (1.0 M solution in CH₂Cl₂, 2-3 eq)

    • Anhydrous dichloromethane (CH₂Cl₂)

    • Methanol (MeOH)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (EtOAc)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the phenoxymethyl pyrazole derivative in anhydrous dichloromethane under an inert atmosphere (N₂ or Ar).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add the BBr₃ solution dropwise via syringe.

    • Allow the reaction to stir at -78 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

    • Add saturated sodium bicarbonate solution to neutralize the mixture.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

  • Trustworthiness: BBr₃ is a highly reactive and corrosive reagent. This protocol must be performed in a well-ventilated fume hood with appropriate personal protective equipment. The slow addition at low temperature is critical to control the exothermicity of the reaction.

Strategy 2: Direct Functionalization of the Phenyl Ring

Modifying the electronic and steric properties of the phenyl ring can significantly impact the biological activity of the molecule.

Electrophilic Aromatic Substitution

The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution.[5][6] Standard electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions can be employed to introduce substituents onto the phenyl ring. The pyrazole ring itself is generally deactivated towards electrophilic attack, especially when N-substituted, which can allow for selective functionalization of the phenoxy ring.[7]

Protocol 3: Nitration of the Phenyl Ring

  • Objective: To introduce a nitro group at the ortho or para position of the phenyl ring.

  • Materials:

    • Phenoxymethyl pyrazole derivative (1.0 eq)

    • Concentrated sulfuric acid (H₂SO₄)

    • Concentrated nitric acid (HNO₃)

    • Ice

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Dissolve the phenoxymethyl pyrazole derivative in concentrated sulfuric acid at 0 °C.

    • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise, maintaining the temperature below 5 °C.

    • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Extract the product with dichloromethane.

    • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography to separate the ortho and para isomers.

  • Causality: The use of a low temperature is crucial to control the regioselectivity and prevent over-nitration. The sulfuric acid acts as a catalyst and a solvent.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[8][9] The ether oxygen of the phenoxymethyl group can act as a directed metalation group (DMG), directing a strong base like n-butyllithium to deprotonate the ortho position of the phenyl ring. The resulting aryllithium species can then be quenched with various electrophiles.[10][11]

Protocol 4: Ortho-Bromination via DoM

  • Objective: To regioselectively introduce a bromine atom at the ortho position of the phenyl ring.

  • Materials:

    • Phenoxymethyl pyrazole derivative (1.0 eq)

    • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.1 eq)

    • Anhydrous tetrahydrofuran (THF)

    • 1,2-Dibromoethane (1.2 eq)

    • Saturated ammonium chloride (NH₄Cl) solution

  • Procedure:

    • Dissolve the phenoxymethyl pyrazole derivative in anhydrous THF under an inert atmosphere.

    • Cool the solution to -78 °C.

    • Slowly add n-butyllithium dropwise and stir the mixture at -78 °C for 1 hour.

    • Add a solution of 1,2-dibromoethane in anhydrous THF dropwise.

    • Stir at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

    • Quench the reaction by adding saturated ammonium chloride solution.

    • Extract with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter, concentrate, and purify by column chromatography.

  • Visualization of Workflow:

DoM_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Dissolve Substrate in Anhydrous THF Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi Cool->Add_nBuLi Stir1 Stir for 1h Add_nBuLi->Stir1 Add_Electrophile Add Electrophile (e.g., 1,2-Dibromoethane) Stir1->Add_Electrophile Stir2 Stir and Warm to RT Add_Electrophile->Stir2 Quench Quench with Sat. NH4Cl Stir2->Quench Extract Extract with EtOAc Quench->Extract Purify Purify by Chromatography Extract->Purify End Isolated Product Purify->End

Caption: Workflow for Directed Ortho-Metalation.

Strategy 3: Functionalization of the Methylene Bridge

The methylene bridge offers a unique site for modification that can impact the conformational flexibility of the molecule.

Palladium-Catalyzed C-H Arylation

Recent advances in C-H activation have enabled the direct functionalization of otherwise inert C-H bonds.[12][13] The pyrazole ring can act as a directing group in palladium-catalyzed C(sp³)-H arylation, allowing for the introduction of an aryl group at the methylene bridge.[1][14][15]

Protocol 5: Pyrazole-Directed C(sp³)-H Arylation

  • Objective: To introduce an aryl group at the methylene bridge.

  • Materials:

    • Phenoxymethyl pyrazole derivative (1.0 eq)

    • Aryl iodide (2.0 eq)

    • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

    • Silver(I) oxide (Ag₂O) (2.0 eq)

    • Acetic acid (AcOH)

  • Procedure:

    • In a sealed tube, combine the phenoxymethyl pyrazole derivative, aryl iodide, Pd(OAc)₂, and Ag₂O.

    • Add acetic acid as the solvent.

    • Seal the tube and heat the reaction mixture at 110 °C for 24 hours.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove insoluble silver salts.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify by column chromatography.

  • Expertise & Experience: The choice of oxidant and solvent is crucial for the success of this reaction. Silver salts are often used to regenerate the active Pd(II) catalyst. Acetic acid can serve as both the solvent and a proton source in the catalytic cycle.

Radical Bromination

The benzylic protons of the methylene bridge are susceptible to radical halogenation using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator.[16]

Protocol 6: Radical Bromination of the Methylene Bridge

  • Objective: To introduce a bromine atom at the methylene bridge.

  • Materials:

    • Phenoxymethyl pyrazole derivative (1.0 eq)

    • N-Bromosuccinimide (NBS) (1.1 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq)

    • Carbon tetrachloride (CCl₄)

  • Procedure:

    • Dissolve the phenoxymethyl pyrazole derivative in carbon tetrachloride.

    • Add NBS and AIBN to the solution.

    • Heat the mixture to reflux and irradiate with a sunlamp or a 250W incandescent lamp.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and filter off the succinimide byproduct.

    • Wash the filtrate with water and brine.

    • Dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

  • Authoritative Grounding: The resulting benzylic bromide is a versatile intermediate that can be converted to other functional groups via nucleophilic substitution.

Strategy 4: Bioisosteric Replacement

Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.[17][18] The phenoxymethyl group can be replaced with various bioisosteres to modulate the molecule's properties.

Phenyl Ring Bioisosteres

The phenyl ring can be replaced with other aromatic or non-aromatic cyclic systems to alter lipophilicity, metabolic stability, and target interactions.[19]

  • Saturated Bicyclic Scaffolds: Bicyclo[1.1.1]pentane (BCP) and cubane have emerged as effective non-classical bioisosteres for the phenyl ring. These rigid, three-dimensional structures can improve solubility and metabolic stability while maintaining the desired vector for substituent placement.

  • Heterocyclic Rings: Replacing the phenyl ring with a heterocycle such as pyridine, thiophene, or oxazole can introduce new hydrogen bonding interactions and alter the electronic properties of the molecule.

Ether Linkage Bioisosteres

The ether oxygen can be replaced with other linking groups to fine-tune the molecule's conformational flexibility and polarity.

  • Thioether: Replacing the oxygen with a sulfur atom to form a phenylthiomethyl group can alter the bond angles and lipophilicity.

  • Amine: An N-aryl piperazine or a related N-aryl amine can serve as a bioisostere, introducing a basic center which can be advantageous for salt formation and solubility.

  • Reversed Amide: A reversed amide linkage can mimic the hydrogen bonding capabilities of the ether oxygen while introducing greater rigidity.

The synthesis of these bioisosteric analogs would typically involve the de novo synthesis of the pyrazole core with the desired bioisosteric side chain, rather than a direct modification of the phenoxymethyl group.

Data Presentation

Table 1: Comparison of Ether Cleavage Methods

MethodReagentConditionsAdvantagesDisadvantages
Acid-Mediated 48% HBrReflux in AcOHInexpensive reagentsHarsh conditions, potential for side reactions
Lewis Acid-Mediated BBr₃-78 °C to RT in CH₂Cl₂High efficiency, mild conditionsExpensive, moisture-sensitive reagent

Table 2: Regioselectivity in Phenyl Ring Functionalization

ReactionReagentDirecting InfluenceMajor Product(s)
Nitration HNO₃/H₂SO₄Phenoxy group (ortho, para-directing)Ortho- and para-nitro derivatives
DoM n-BuLiEther oxygen (ortho-directing)Ortho-substituted derivative

Conclusion and Future Outlook

The functionalization of the phenoxymethyl group in pyrazole derivatives offers a rich landscape for chemical exploration in drug discovery. The strategies outlined in this guide, from ether cleavage to C-H activation and bioisosteric replacement, provide a robust framework for systematically modifying this important scaffold. As new synthetic methodologies continue to emerge, the possibilities for creating novel and potent therapeutic agents based on the phenoxymethyl-pyrazole core will undoubtedly expand.

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  • Bioisosteres in Medicinal Chemistry. Open MedScience. [Link]

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  • Directed ortho metalation. Wikipedia. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Semantic Scholar. [Link]

  • Directed Metalation: A Survival Guide. Baran Lab. [Link]

  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]

  • Directed Metalation of Heterocycles, 5-Methoxy-2-phenyloxazol-4-yllithium: An Approach to α,β-Dehydroamino Acids. ResearchGate. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]

  • Aryl Ether Cleavage by Group 9 and 10 Transition Metals: Stoichiometric Studies of Selectivity and Mechanism. ACS Publications. [Link]

  • Pyrazole. SlideShare. [Link]

  • Multiple Mechanisms Mapped in Aryl Alkyl Ether Cleavage via Aqueous Electrocatalytic Hydrogenation over Skeletal Nickel. PubMed. [Link]

  • Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. PMC. [Link]

  • Palladium-catalyzed direct C–H nitration and intramolecular C–H functionalization for the synthesis of 3-nitro-1-(phenylsulfonyl)-1H-indazole derivatives. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Palladium-catalyzed polyannulation of pyrazoles and diynes toward multifunctional poly(indazole)s under monomer non-stoichiometric conditions. Polymer Chemistry (RSC Publishing). [Link]

  • Synthesis and some electrophilic substitution reactions of 2-phenyloxazole. Semantic Scholar. [Link]

  • Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. RSC Publications. [Link]

  • Scheme 48 C-H functionalization of benzyl ethers. ResearchGate. [Link]

  • Pyrrole undergoes electrophilic aromatic substitution more readil... Study Prep in Pearson+. [Link]

  • An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. PMC. [Link]

  • C-H Functionalization. Bode Research Group. [Link]

  • Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. IJRAR.org. [Link]

  • Benzyl Ethers. Organic Chemistry Portal. [Link]

  • C-H Activation. University of Bath. [Link]

  • Benzylic substitution of benzyl methyl ether. Semantic Scholar. [Link]

  • Metal-catalyzed activation of ethers via C–O bond cleavage. The Royal Society of Chemistry. [Link]

  • C-H versus C-O Addition: A DFT Study of the Catalytic Cleavage of the β-O-4 Ether Linkage in Lignin by Iridium and Cobalt Pincer Complexes. MDPI. [Link]

  • Activation of C−H Bonds via the Merger of Photoredox and Organocatalysis: A Coupling of Benzylic Ethers with Schiff Bases. Macmillan Group. [Link]

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Troubleshooting & Optimization

Technical Support Center: Purification of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-5PH-PUR-001 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Purity, and Tautomeric Identification[1]

Initial Triage & Workflow Selector

Before proceeding with a specific protocol, assess the physical state of your crude material.[1] The presence of the phenoxymethyl ether linkage often lowers the melting point compared to 3,5-diphenylpyrazole, leading to "oiling out" phenomena.[1]

Purification Decision Tree

Purification_Workflow Start Crude Product State Solid Solid / Precipitate Start->Solid Oil Viscous Oil / Gum Start->Oil Color Color Check Solid->Color AcidBase Protocol B: Acid-Base Swing Oil->AcidBase If Basic Impurities Chrom Protocol C: Flash Chromatography (Buffered) Oil->Chrom If Complex Mix Hydrazine Impurity: Hydrazine/Oxides Color->Hydrazine Red/Orange Recryst Protocol A: Recrystallization (EtOH/H2O) Color->Recryst White/Off-White Hydrazine->AcidBase Deep Clean

Figure 1: Decision matrix for selecting the optimal purification route based on crude physical properties.

Technical Protocols

Protocol A: Recrystallization (The Standard)

Best for: Solid crude with minor impurities (>85% purity).[1] Mechanism: The phenoxymethyl group provides lipophilicity, while the pyrazole core offers hydrogen bonding.[1] We exploit the temperature-dependent solubility differential in ethanol/water systems.

  • Dissolution: Suspend crude solid in Ethanol (absolute) at 5 mL/g. Heat to reflux (approx. 78°C) until fully dissolved.[1]

  • Filtration (Hot): If insoluble particulates remain (often inorganic salts from the cyclization step), filter rapidly through a pre-warmed glass frit.[1]

  • Nucleation: Remove from heat. Add deionized water dropwise to the hot solution until a faint, persistent turbidity appears (approx. 10-15% v/v water).

  • Crystallization: Re-heat slightly to clear the solution, then allow it to cool slowly to room temperature (25°C) over 2 hours.

    • Expert Tip: If oiling occurs, scratch the inner glass surface with a spatula to induce nucleation.[1]

  • Collection: Cool to 4°C for 1 hour. Filter the white needles and wash with cold 20% aqueous ethanol.

Protocol B: The "Acid-Base Swing" (Deep Cleaning)

Best for: Oily crude, red/orange discoloration (hydrazine oxidation products), or removal of neutral organic impurities (e.g., unreacted phenoxy-diketone).[1] Mechanism: Pyrazoles are amphoteric but act as weak bases (


 of conjugate acid 

). We convert the product to a water-soluble hydrochloride salt, wash away organics, and then reprecipitate.[1]
  • Solubilization: Dissolve the crude oil in Ethyl Acetate (EtOAc) .

  • Salt Formation: Extract the organic layer with 2M HCl (aq) (3x).

    • Chemistry: The pyrazole nitrogen protonates, moving the product into the aqueous phase

      
      . Neutral impurities (phenols, diketones) remain in the EtOAc.[1]
      
  • Washing: Wash the combined aqueous acidic layers with fresh EtOAc (2x) to remove entrained neutrals.

  • Neutralization: Cool the aqueous phase to 0°C. Slowly basify with 6M NaOH or NH₄OH to pH 10-11.

    • Observation: The product will precipitate as a free base solid.

  • Recovery: Filter the solid. If it oils out upon neutralization, extract back into DCM, dry over MgSO₄, and evaporate.[1]

Protocol C: Flash Chromatography (Tailing Suppression)

Best for: Isolating the product from close-eluting regioisomers or degradation products. Issue: Pyrazoles often "streak" or "tail" on silica gel due to hydrogen bonding with silanol groups.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate (Gradient 90:10

    
     60:40).[1]
    
  • Modifier (Critical): Add 1% Triethylamine (TEA) to the mobile phase.

    • Why: TEA blocks the acidic silanol sites on the silica, preventing the pyrazole from "sticking" and ensuring sharp band elution.

Troubleshooting & FAQs

Issue: "My NMR shows a broad hump or missing proton around 13 ppm."

Diagnosis: Pyrazole Tautomerism.[2] Explanation: 3-phenyl-5-(phenoxymethyl)-1H-pyrazole exists in equilibrium with 5-phenyl-3-(phenoxymethyl)-1H-pyrazole. The NH proton rapidly exchanges between the two nitrogens in solution. Solution:

  • Run the NMR in DMSO-d6 rather than CDCl₃; DMSO hydrogen bonds with the NH, slowing the exchange and sharpening the peak.

  • This is not an impurity; it is an intrinsic property of the molecule.

Issue: "The product is turning pink/red during storage."

Diagnosis: Trace Hydrazine Oxidation. Explanation: Residual hydrazine from the synthesis oxidizes in air to form diazenes and other azo-species, which are highly colored. Solution:

  • Scavenging: Dissolve crude in EtOAc and wash with a 10% solution of acetone in water.

  • Mechanism:[1][3] Acetone reacts with residual hydrazine to form acetone hydrazone, which is water-soluble/washable and non-reactive.

Issue: "I cannot separate the regioisomers."

Diagnosis: Misunderstanding of 1H-Pyrazole Chemistry. Explanation: Unless the N1 position is substituted (e.g., with a methyl or phenyl group), the "3-phenyl" and "5-phenyl" isomers are tautomers of the same molecule. You cannot separate them by chromatography because they interconvert faster than the timescale of separation. Action: Do not attempt separation. Treat as a single compound.

Analytical Reference Data

ParameterSpecification / Behavior
Appearance White to off-white crystalline solid (needles).
Solubility (High) DMSO, DMF, Methanol, Ethanol, DCM, Ethyl Acetate.[1]
Solubility (Low) Water, Hexane, Cyclohexane.[1]
pKa (approx) ~2.5 (Conjugate Acid), ~14 (NH Acid).[1]
TLC (Hex:EtOAc 1:1)

(Stains with PMA or UV active).
HPLC modifier Use 0.1% TFA (acidic) or 10mM Ammonium Bicarbonate (basic).[1]
HPLC Method Parameters (Reverse Phase)

For purity assessment (Area %):

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm.[1]

  • Mobile Phase A: Water + 0.1% TFA.[4][5]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[4][5]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Phenyl absorption).[1]

References

  • Knorr Pyrazole Synthesis Overview

    • Source: BenchChem Technical Support.[6][7] "Identifying and removing byproducts in pyrazole synthesis."

  • Recrystallization of 3,5-Disubstituted Pyrazoles

    • Source: Google Patents (WO2011076194A1).[1] "Method for purifying pyrazoles."

    • URL: (Validates acid-base salt formation for purific
  • HPLC Method Development for Pyrazoles

    • Source: International Journal of Pharmacy and Pharmaceutical Sciences. "RP-HPLC Method Development...
    • URL:[Link] (Supports the use of TFA/Acetonitrile systems).[1]

  • Tautomerism in Pyrazoles

    • Source: Thieme Chemistry. "Regioselective Synthesis of 3,5-Disubstituted Pyrazoles."
    • URL:[Link] (Context on regioisomer/tautomer distinction).

Sources

Technical Support Center: Recrystallization Solvent Selection for Phenoxymethyl Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the purification of phenoxymethyl pyrazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who encounter the critical step of crystallization. The selection of an appropriate solvent system is paramount for achieving high purity and yield. This guide provides in-depth, experience-based answers to common questions and troubleshooting scenarios.

Part 1: Foundational Principles of Recrystallization

This section addresses the core concepts that underpin any successful crystallization protocol. Understanding these principles is the first step toward troubleshooting specific experimental challenges.

Q1: What are the essential properties of an ideal recrystallization solvent?

The success of recrystallization hinges on the differential solubility of the target compound at varying temperatures.[1] An ideal solvent creates a system where the desired compound can be separated from impurities.[2][3] The key characteristics are:

  • Significant Solubility Differential: The solvent should dissolve the target compound sparingly or not at all at room temperature but exhibit high solubility at or near its boiling point.[3][4][5][6] This temperature coefficient is the primary driver of the purification process.

  • Impurity Solubility Profile: Impurities should behave in one of two ways: either be highly soluble in the solvent at all temperatures (so they remain in the liquid phase, or "mother liquor," upon cooling) or be completely insoluble in the hot solvent (allowing for their removal via hot gravity filtration).[2][5][7]

  • Chemical Inertness: The solvent must not react with the compound being purified.[2][5][7] Recrystallization is a physical separation process, not a chemical transformation.

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the solute to prevent the compound from melting and "oiling out" instead of crystallizing.[7][8] Additionally, a very low boiling point may not provide a sufficient temperature range for effective dissolution.[8]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration, ensuring a dry, pure final product.[2][7][8][9]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective to ensure safe and practical handling.[5][9]

Q2: How does the principle of "like dissolves like" apply to selecting a starting solvent?

The "like dissolves like" principle is a fundamental heuristic in chemistry that relates solubility to polarity.[6][8] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This is because the intermolecular forces between solvent and solute molecules must be strong enough to overcome the forces between solute molecules in the crystal lattice and the forces between solvent molecules themselves.[2]

For phenoxymethyl pyrazoles, we must assess the molecule's overall polarity:

  • Pyrazole Ring: This heterocyclic moiety contains two adjacent nitrogen atoms, making it a polar component capable of hydrogen bonding (if the N-H is unsubstituted).

  • Phenoxy Group: The ether linkage introduces polarity.

  • Phenyl Rings: These aromatic rings are predominantly non-polar or hydrophobic.

The combination of these functional groups results in a molecule of intermediate polarity . Therefore, solvents of intermediate polarity are the most logical starting points for your screening experiments. Extremely non-polar solvents like hexane will likely have poor solubility even when hot, while highly polar solvents like water may fail to dissolve the compound sufficiently.

Part 2: A Practical Strategy for Phenoxymethyl Pyrazoles

This section provides a direct experimental strategy, including a workflow diagram and a data-driven table to guide your solvent choices.

Q3: Based on the intermediate polarity of phenoxymethyl pyrazoles, which specific solvents should I test first?

Given the molecular structure, you should begin your screening with single solvents of intermediate polarity. The goal is to find a solvent that requires heating to fully dissolve the compound. If the compound dissolves immediately at room temperature, the solvent is too good, and you will get poor recovery. If it remains largely insoluble at the solvent's boiling point, it is a poor solvent.[4]

Recommended Starting Solvents:

  • Ethanol or Isopropanol

  • Acetone

  • Ethyl Acetate (EA)

  • Toluene

  • Acetonitrile

Methanol is also a common choice for pyrazole derivatives.[10] The parent compound, 1H-pyrazole, is soluble in water, ethanol, and ether, highlighting the diverse solubility profiles within this class.[11][12]

Data Summary: Common Recrystallization Solvents

The table below summarizes key properties of common solvents, organized by increasing polarity, to assist in your selection process.

SolventBoiling Point (°C)Polarity (Dielectric Constant, ε)Comments & Suitability for Phenoxymethyl Pyrazoles
n-Hexane691.9Low Polarity. Likely a poor solvent. Best used as an "antisolvent" in a mixed system with a more polar solvent like Ethyl Acetate or Toluene.[8]
Toluene1112.4Low-to-Medium Polarity. Good starting point, especially for highly substituted, more lipophilic pyrazole derivatives.[13]
Dichloromethane (DCM)409.1Medium Polarity. Low boiling point can be problematic, offering a small temperature gradient.[8] Use with caution.
Ethyl Acetate (EA)776.0Medium Polarity. An excellent and versatile starting choice. Often used in mixed systems with hexane.[8]
Isopropanol (IPA)8219.9Medium-to-High Polarity. A very common and effective recrystallization solvent.
Acetone5621.0Medium-to-High Polarity. Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization on the filter funnel.[14]
Ethanol (EtOH)7824.5High Polarity. One of the most common and effective choices for pyrazole derivatives.[10][15] Often used with water as an antisolvent.[8][16]
Methanol (MeOH)6533.0High Polarity. A strong solvent, may dissolve the compound too well at room temperature. Its low boiling point can also be a challenge.
Water10080.1Very High Polarity. Unlikely to be a good single solvent but is an excellent antisolvent to pair with polar organic solvents like ethanol or acetone.
Experimental Protocol: Small-Scale Solvent Screening

This protocol allows you to efficiently test multiple solvents using a minimal amount of your valuable compound.

  • Preparation: Place approximately 20-30 mg of your crude phenoxymethyl pyrazole into several small test tubes, one for each solvent you plan to test.

  • Room Temperature Test: To each test tube, add the chosen solvent dropwise (around 0.5 mL to start). Agitate the mixture at room temperature.

    • Observation: If the solid dissolves completely, the solvent is unsuitable for single-solvent recrystallization (poor recovery).[17]

  • Hot Dissolution Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the solvent's boiling point.[17] Continue to add small portions of the hot solvent until the solid just dissolves.

    • Observation: If a large volume of solvent is required and the solid still doesn't dissolve, it is a poor solvent. If the solid dissolves completely in a reasonable volume of hot solvent, proceed to the next step.

  • Cooling & Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the tube with a glass rod at the air-liquid interface or placing it in an ice bath.[17]

    • Observation: The ideal solvent is one that produces a good yield of well-formed crystals upon cooling.[3][6]

Workflow for Solvent System Selection

start Start: Crude Phenoxymethyl Pyrazole assess_polarity Assess Compound Polarity (Intermediate) start->assess_polarity single_screen Protocol: Single Solvent Screen (e.g., EtOH, EA, Toluene) assess_polarity->single_screen decision1 Good Solubility Curve? (Insoluble Cold, Soluble Hot) single_screen->decision1 scale_up Proceed to Scale-Up Recrystallization decision1->scale_up Yes mixed_screen Protocol: Mixed Solvent Screen (e.g., EtOH/Water, EA/Hexane) decision1->mixed_screen No / Too Soluble end_success Purified Product scale_up->end_success decision2 Forms Crystals at Solvent Interface? mixed_screen->decision2 decision2->scale_up Yes end_fail Re-evaluate / Consider Chromatography decision2->end_fail No / Oils Out

Caption: A workflow for systematic solvent selection.

Part 3: Advanced Techniques & Troubleshooting Guide

Even with a good solvent, problems can arise. This section provides solutions to the most common issues encountered during recrystallization.

Q5: My compound is either too soluble or not soluble enough in any single solvent. How should I use a mixed solvent system?

A mixed solvent system, or solvent/antisolvent approach, is an excellent technique for this scenario.[8] It involves a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "antisolvent").[16][18][19]

Common Miscible Pairs:

  • Ethanol (solvent) / Water (antisolvent)

  • Acetone (solvent) / Water (antisolvent)

  • Ethyl Acetate (solvent) / n-Hexane (antisolvent)

  • Toluene (solvent) / n-Hexane (antisolvent)

Protocol for Mixed-Solvent Recrystallization:

  • Dissolve the impure compound in the minimum amount of the hot "solvent".

  • While keeping the solution hot, add the "antisolvent" dropwise until you observe persistent cloudiness (turbidity).[16] This indicates the solution is saturated.

  • If needed, add a few more drops of the hot "solvent" to just redissolve the precipitate and make the solution clear again.[16]

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization. The crystals should form as the solubility decreases.

Q6: My compound separated as an oil, not crystals. What went wrong and how do I fix it?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point.[14][20] This is common for low-melting-point solids or highly impure samples. The oil often traps impurities, defeating the purpose of recrystallization.

Causes & Solutions:

  • Cause: The solution is too concentrated, or cooling is too rapid.

  • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (10-20% more volume) to lower the saturation point.[14][21] Allow the solution to cool much more slowly. Leaving the flask on a hot plate that is turned off can achieve very gradual cooling.[21]

  • Cause: The boiling point of the solvent is higher than the melting point of your compound.

  • Solution: You must select a different solvent or solvent system with a lower boiling point.[7][8]

Q7: The solution is cold, but no crystals have formed. What should I do?

This is a common problem, often due to either using too much solvent or the formation of a stable supersaturated solution.[14][21]

Remedies to Induce Crystallization:

  • Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation point for crystal growth.[14][17][21]

  • Seed the Solution: If you have a small crystal of the pure product, add it to the cold solution. This "seed crystal" acts as a template for crystallization.[20][21]

  • Reduce the Volume: If you suspect too much solvent was used, gently heat the solution to boil off a portion of the solvent (10-25%) and then attempt to cool it again.[14][21] This is the most common reason for crystallization failure.

  • Cool Further: Place the flask in an ice/salt bath for more intense cooling, but be aware this can sometimes cause the product to crash out too quickly, trapping impurities.[20]

Q8: My final yield is very low. What are the likely causes of product loss?

A low yield can be frustrating. Pinpointing the cause is key to optimizing the procedure.

Common Reasons for Poor Recovery:

  • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the compound is the most frequent cause of low yield, as a significant portion of the product will remain in the mother liquor.[17][21][22]

  • Premature Crystallization: If the solution cools during a hot gravity filtration step, the product can crystallize in the filter paper along with insoluble impurities. Ensure your funnel and receiving flask are pre-heated.[14][20]

  • Washing with Room-Temp Solvent: Washing the collected crystals with room temperature or warm solvent will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[7][17]

  • Compound Adsorption: If using activated charcoal to remove colored impurities, using an excessive amount can lead to the adsorption of your desired product.[22]

Troubleshooting Decision Tree

prob1 Problem: No Crystals Form cause1a Cause: Too much solvent? prob1->cause1a cause1b Cause: Supersaturated solution? prob1->cause1b prob2 Problem: Compound 'Oiled Out' cause2a Cause: Cooling too fast? prob2->cause2a cause2b Cause: Solution too concentrated? prob2->cause2b prob3 Problem: Very Low Yield cause3a Cause: Excess solvent used? prob3->cause3a cause3b Cause: Washed with warm solvent? prob3->cause3b sol1a Solution: Boil off excess solvent and re-cool cause1a->sol1a sol1b Solution: 1. Scratch with glass rod 2. Add seed crystal cause1b->sol1b sol2 Solution: Re-heat, add more solvent, cool very slowly cause2a->sol2 cause2b->sol2 sol3a Solution: Use minimum hot solvent for dissolution cause3a->sol3a sol3b Solution: Wash final crystals with minimal ice-cold solvent cause3b->sol3b

Caption: A logic tree for troubleshooting common recrystallization issues.

References
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]

  • Filo. (2025, July 24). Give five properties that a recrystallization solvent should possess. Retrieved from [Link]

  • University of California, Davis. (n.d.). 4. Crystallization. Retrieved from [Link]

  • University of St. Thomas. (n.d.). Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • ChemEd X. (2002). Characteristics of a Recrystallization Solvent. Retrieved from [Link]

  • Reddit. (2018, November 20). An ideal recrystallization solvent. Retrieved from [Link]

  • YouTube. (2012, May 7). Recrystallization using two solvents. Retrieved from [Link]

  • EBSCO. (n.d.). Recrystallization (chemistry) | Chemistry | Research Starters. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mixed solvent recrystallization for the densification and purification of soda ash. Retrieved from [Link]

  • Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Recrystallization1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization (chemistry). Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). recrystallization.pdf. Retrieved from [Link]

  • JETIR. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Victoria, Department of Chemistry. (n.d.). recrystallization.wpd. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Retrieved from [Link]

  • Reddit. (2022, May 12). Purified and recrystallized 3,5-dimethyl-1H-pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Royalchem. (n.d.). High Purity Pyrazole (CAS 288-13-1) ≥99.0%. Retrieved from [Link]

  • PubMed. (2004, March 11). 3-(4-phenoxyphenyl)pyrazoles: a novel class of sodium channel blockers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]

  • PubMed. (n.d.). Biopharmaceutical characterization of oral immediate release drug products. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and studies of pyrazolo[3,4‐b]pyridin‐4‐one derivatives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]

  • Bentham Science. (2025, August 20). Path of Pyrazoles from Synthetic Factors to Anti-inflammatory Potential: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

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Technical Support Center: Troubleshooting Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Diagnosing and Resolving Cyclization Failures in Pyrazole Synthesis

Audience: Medicinal Chemists, Process Chemists, and Academic Researchers.

Introduction: The Heterocycle That Deceives

Pyrazoles are the structural backbone of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra) . However, their synthesis is deceptively simple. While the disconnection usually implies a straightforward condensation between a hydrazine and a 1,3-dielectrophile, the reality involves a minefield of tautomeric equilibria, regioselectivity errors, and oxidation state stalls.

This guide treats your reaction flask as a patient. We move beyond "add more catalyst" to diagnosing the molecular pathology of your failure.

Module 1: The Knorr Synthesis (1,3-Dicarbonyls)

Symptom: "I have a mixture of isomers I cannot separate."

The Diagnosis: Regiochemical Drift. In the condensation of a substituted hydrazine (


) with an unsymmetrical 1,3-diketone, two isomers are possible (1,3,5- vs 1,3,4-substituted). The product ratio is dictated by the competition between the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the carbonyl carbons.

The Mechanism: The terminal nitrogen (


) of the hydrazine is the harder, more reactive nucleophile. It preferentially attacks the most electrophilic carbonyl first. However, solvent polarity and steric bulk can invert this preference.

Troubleshooting Protocol:

VariableAdjustmentMechanistic Rationale
Solvent Switch to Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .Fluorinated alcohols are strong hydrogen-bond donors. They selectively activate the harder carbonyl, often enhancing regioselectivity to >95:5 [1].
pH Control Buffer to pH 4-5 .Too Acidic (< pH 2): Hydrazine is protonated (

), killing nucleophilicity. Too Basic (> pH 8): Carbonyls are not activated; reaction stalls or forms azines.
Temperature Lower to 0°C , then warm slowly.Kinetic control favors the attack of the

on the most accessible carbonyl. High heat promotes thermodynamic equilibration (scrambling isomers).
Symptom: "The reaction turned into a black tar/solid."

The Diagnosis: Azine Formation (Oligomerization). Instead of the second nitrogen attacking the second carbonyl to close the ring (intramolecular), the hydrazine reacts with another molecule of diketone (intermolecular), forming a linear polymer or "azine."

Corrective Action:

  • Reverse Addition: Add the diketone slowly to a solution of hydrazine (excess). This ensures high local concentration of hydrazine relative to the electrophile, favoring cyclization.

  • Concentration: Dilute the reaction. High dilution favors intramolecular reactions (cyclization) over intermolecular ones (polymerization).

Module 2: The Chalcone Route ( -Unsaturated Ketones)

Symptom: "My NMR shows chiral protons. The ring isn't aromatic."

The Diagnosis: The Pyrazoline Trap. When reacting hydrazines with enones (chalcones), the immediate product is a pyrazoline (dihydro-pyrazole). This intermediate is stable and often requires an explicit oxidation step to become the aromatic pyrazole.

The Fix: Oxidative Aromatization.[1] You must force the elimination of hydrogen.

Decision Matrix for Oxidation:

  • If substrate is acid-sensitive: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane.

  • If substrate is robust: Use MnO₂ (activated) in DCM or PhICl₂ (Hypervalent Iodine) [2].

  • Green Chemistry: Use Electrochemical Oxidation (Graphite electrodes, NaCl electrolyte) [3].[1]

Visualizing the Failure Pathways

The following diagram maps the decision logic for Knorr and Chalcone syntheses, highlighting where the "dead ends" occur.

PyrazolePathways Start_Knorr Input: 1,3-Diketone + Hydrazine Inter_Hydrazone Intermediate: Hydrazone Start_Knorr->Inter_Hydrazone Condensation Start_Chalcone Input: Chalcone + Hydrazine Inter_Pyrazoline Intermediate: Pyrazoline (Non-Aromatic) Start_Chalcone->Inter_Pyrazoline Michael Addition + Cyclization Fail_Azine FAILURE: Azine (Oligomer) Inter_Hydrazone->Fail_Azine Excess Electrophile (Intermolecular) Fail_Isomer FAILURE: Wrong Regioisomer Inter_Hydrazone->Fail_Isomer Steric Mismatch Success_Pyrazole SUCCESS: Aromatic Pyrazole Inter_Hydrazone->Success_Pyrazole Cyclization (-H2O) (Intramolecular) Inter_Pyrazoline->Inter_Pyrazoline Stalls here without Oxidant Inter_Pyrazoline->Success_Pyrazole Oxidation Required (MnO2 / DDQ / O2)

Caption: Logical flow of pyrazole synthesis showing critical failure nodes (Red) and required intermediates (Yellow).

Module 3: Validated Protocols

Protocol A: Regioselective Synthesis using Fluorinated Solvents

Best for: Avoiding isomer mixtures in Knorr synthesis.

  • Setup: In a round-bottom flask, dissolve the 1,3-diketone (1.0 equiv) in 2,2,2-Trifluoroethanol (TFE) (0.5 M concentration).

  • Addition: Cool to 0°C. Add the substituted hydrazine hydrochloride (1.1 equiv) in one portion.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to room temperature. Monitor by TLC.[2]

    • Note: TFE activates the carbonyl via H-bonding, often rendering acid catalysts unnecessary [1].

  • Workup: Evaporate TFE (recoverable). Redissolve residue in EtOAc, wash with NaHCO₃.

  • Validation: Check 1H-NMR. The pyrazole-H4 proton usually appears as a singlet around

    
     6.0-7.0 ppm.
    
Protocol B: One-Pot Chalcone Cyclization-Oxidation

Best for: Converting enones directly to pyrazoles.

  • Cyclization: Combine chalcone (1 mmol) and hydrazine hydrate (2 mmol) in Ethanol (5 mL). Reflux for 3 hours.

  • Check Point: Take an aliquot for NMR. If you see signals at

    
     3.0-5.0 ppm (CH2-CH chiral center), you have the pyrazoline .
    
  • Oxidation: Cool to room temperature. Add Iodobenzene dichloride (PhICl₂) (1.2 equiv) or DDQ (1.1 equiv). Stir for 1 hour.

  • Result: The aliphatic signals will vanish, replaced by aromatic shifts.

FAQ: Rapid Fire Troubleshooting

Q: Why is my hydrazine hydrochloride not reacting? A: It is a salt. It needs to be a free base to act as a nucleophile. If you are in an organic solvent, add 1.0 equiv of Sodium Acetate (NaOAc) or Triethylamine (


) to liberate the free hydrazine in situ.

Q: I see the product on TLC, but it decomposes on the silica column. A: Pyrazoles with free N-H groups can streak or decompose on acidic silica.

  • Fix: Pre-treat your silica gel column with 1% Triethylamine in Hexanes before loading your sample. This neutralizes the acidic sites on the silica.

Q: How do I distinguish between the 1,3- and 1,5-isomers? A: 1D-NMR is often insufficient.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Look for spatial coupling between the N-substituent and the substituent at position 5. If they are close (1,5-isomer), you will see a cross-peak. The 1,3-isomer will show no such interaction.

References

  • Fustero, S., et al. (2011). "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles."[3] Chemical Reviews, 111(11), 6984–7034.[3] [Link]

  • Hofmann, S., et al. (2023).[1] "Electrochemically enabled oxidative aromatization of pyrazolines."[1] Organic & Biomolecular Chemistry, 21, 4626-4630. [Link]

  • Karimi-Jaberi, Z., & Reyhani, M. (2011). "Mild Oxidation of 1,3,5-Trisubstituted Pyrazolines." E-Journal of Chemistry, 8(4). [Link]

  • Nagaraju, S., et al. (2025).[4] "Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles." Molecules, 30. [Link]

Sources

Technical Support Center: Process Development for 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Process Chemistry & Scale-Up Support Document ID: PDS-PYR-005-V2[1]

Executive Summary

This guide addresses the specific scale-up challenges associated with the synthesis of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole . While the retrosynthetic disconnection (Claisen condensation followed by hydrazine cyclization) appears straightforward, the physicochemical properties of the phenoxymethyl group and the thermodynamics of hydrazine chemistry introduce significant process risks at scales >100g.

This document serves as a troubleshooting interface for researchers encountering rheological failures, thermal runaways, or genotoxic impurity (GTI) persistence.

Part 1: The Claisen Condensation (Intermediate Synthesis)

Context: The formation of the 1,3-diketone intermediate (1-phenoxy-4-phenylbutane-1,3-dione) via the condensation of acetophenone and ethyl phenoxyacetate.[1]

Troubleshooting Guide: Claisen Step
SymptomProbable CauseTechnical Intervention
Reaction mixture solidifies ("The Brick") Rheological Failure. The sodium enolate of the diketone precipitates rapidly in non-polar solvents (e.g., Toluene) or at high concentrations, stalling the impeller.[1]Protocol Adjustment: Switch to a co-solvent system (e.g., Toluene/THF 4:1) or increase solvent volume to 10-12V. If using NaH, ensure high-shear mixing is available.[1] Do not attempt to heat a stalled slurry; hot spots will cause decomposition.
Low Yield (<60%) O-Alkylation vs. C-Acylation. Competition between the enolate attacking the ester (desired) vs. other electrophiles, or incomplete deprotonation.[1]Base Optimization: Switch from Sodium Ethoxide (NaOEt) to Sodium Hydride (NaH) or LiHMDS for irreversible deprotonation. Ensure temperature is maintained <5°C during enolization to favor kinetic control before warming for the condensation.
"Gummy" Work-up Emulsion Formation. The phenoxymethyl group acts as a surfactant when the pH is neutral/basic during the quench.Acidic Quench: Quench directly into cold dilute HCl/Acetic acid to protonate the enolate immediately. Do not quench with water alone.[1]
FAQ: Claisen Condensation

Q: Can I use Potassium tert-butoxide (KOtBu) to speed up the reaction? A: Use caution. While KOtBu is a stronger base and faster, it often leads to higher levels of transesterification byproducts if the ester groups do not match. For this specific substrate, NaH in THF/DMF is the "Gold Standard" for purity, despite the hydrogen evolution hazard.

Part 2: The Hydrazine Cyclization (Pyrazole Formation)

Context: Cyclization of the 1,3-diketone with hydrazine hydrate to form the pyrazole ring. This is the most safety-critical step.

Troubleshooting Guide: Cyclization Step
SymptomProbable CauseTechnical Intervention
Uncontrollable Exotherm Dosing Error. Hydrazine condensation is highly exothermic (~40-60 kJ/mol).[1] Adding hydrazine to the diketone (normal addition) causes accumulation.Reverse Addition: Add the diketone solution to a cooled, dilute solution of hydrazine. This ensures hydrazine is always in excess (preventing azines) and limits heat generation to the addition rate.
Impurity: Yellow Solid (Azine) Stoichiometry Mismatch. Formation of the "Azine" dimer (two diketones linked by one hydrazine) occurs when hydrazine is the limiting reagent locally.Stoichiometry Control: Maintain Hydrazine equivalents at 1.2 - 1.5 eq . Ensure vigorous stirring (Reynolds number >10,000) to prevent local depletion zones.[1]
Product "Oils Out" Solvent Composition. The product is lipophilic (phenoxymethyl) but the reaction generates water.Seeding Protocol: Use Ethanol/Water (80:20).[1] Heat to solution, then cool slowly (5°C/hour) and seed at the metastable limit. If oiling occurs, reheat and add 5% more ethanol.
Visualizing the Reaction & Impurity Pathways

The following diagram maps the critical process flow and the divergence point for the Azine impurity.

PyrazoleProcess Start Acetophenone + Ethyl Phenoxyacetate Enolate Enolate Formation (Exothermic) Start->Enolate NaH/THF <5°C Diketone 1,3-Diketone Intermediate Enolate->Diketone Acid Quench Reaction Cyclization (Batch or Flow) Diketone->Reaction Controlled Dosing Hydrazine Hydrazine Hydrate (1.5 eq) Hydrazine->Reaction Azine IMPURITY: Azine Dimer (Yellow Solid) Reaction->Azine Low Hydrazine Conc. (Local Starvation) Product 5-(phenoxymethyl)- 3-phenyl-1H-pyrazole Reaction->Product Main Pathway

Figure 1: Reaction pathway highlighting the critical divergence to the Azine impurity caused by local hydrazine starvation.

Part 3: Isolation, Purification & Compliance

Context: Meeting pharmaceutical specifications, particularly regarding Genotoxic Impurities (GTIs) like residual hydrazine.

FAQ: Purification & Analysis

Q: How do I remove residual hydrazine to <1 ppm? A: Standard recrystallization often traps hydrazine in the lattice.

  • Protocol: Perform the final recrystallization from Ethanol/Water containing 0.5 equivalents of a scavenger like Acetylacetone or use a mild acidic wash (0.1M HCl) if the pyrazole pKa allows (pyrazole pKa ~2.5, so it will protonate; wash carefully or use a resin scavenger).

  • Best Practice: Use a copper-free flow synthesis approach if possible, as this allows precise stoichiometry and easier washing [1].[1]

Q: The NMR shows a mixture of isomers. Is my reaction regioselective? A: For 1H-pyrazoles, the 3-phenyl-5-phenoxymethyl and 5-phenyl-3-phenoxymethyl structures are tautomers .[1] In solution (NMR), they rapidly interconvert and appear as an average or a broad signal. You cannot separate them by chromatography.[1] They are the same chemical entity unless the Nitrogen is substituted (e.g., methylated).

  • Note: In the solid state, it may crystallize as a single tautomer. This is a polymorphism issue, not a regiochemistry failure.

Standard Operating Procedure (SOP): Recrystallization
  • Dissolution: Dissolve crude cake in Ethanol (5V) at 70°C.

  • Filtration: Polish filter while hot to remove inorganic salts (NaCl/NaF).

  • Anti-solvent: Add Water (2V) dropwise until slight turbidity persists.[1]

  • Cooling: Ramp down to 20°C over 4 hours.

  • Isolation: Filter and wash with cold Ethanol/Water (1:1).[1]

  • Drying: Vacuum oven at 45°C. Warning: High heat can sublime the product.

References

  • Ötvös, S. B., et al. (2019).[2][3] "Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination." RSC Advances. Link

  • Leshchinskaya, V., et al. (2010). "A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples." SIELC Technologies.[1][4] Link

  • Grossman, R. B. (2003). The Art of Writing Reasonable Organic Reaction Mechanisms. Springer.[1] (Referencing Claisen thermodynamics).[1]

  • Anderson, N. G. (2012). Practical Process Research & Development. Academic Press.[1] (General scale-up principles for exothermic heterocycle synthesis).

Sources

Technical Support Center: Controlling Tautomerism in 3-Phenyl-5-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-phenyl-5-substituted pyrazoles. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of controlling and characterizing tautomerism in this important class of heterocyclic compounds. Annular tautomerism in N-unsubstituted pyrazoles can significantly impact their chemical reactivity, physical properties, and biological activity, making its control a critical aspect of their application.

Introduction to Tautomerism in 3-Phenyl-5-Substituted Pyrazoles

N-unsubstituted pyrazoles can exist as two distinct tautomers due to the migration of a proton between the two nitrogen atoms of the ring. For a 3-phenyl-5-substituted pyrazole, this equilibrium involves the 3-phenyl-5-substituted-1H-pyrazole and the 5-phenyl-3-substituted-1H-pyrazole forms. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituent at the 5-position, the solvent, temperature, and concentration.[1][2] Understanding and controlling this tautomeric balance is paramount for reproducible experimental outcomes and the rational design of new molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and challenges encountered during the synthesis, purification, and analysis of 3-phenyl-5-substituted pyrazoles.

Q1: My ¹H and ¹³C NMR spectra are showing more signals than I expected for my compound. Is my product impure?

A1: Not necessarily. The presence of more signals than anticipated is a classic indication of two tautomers coexisting in solution in a slow or intermediate exchange regime on the NMR timescale.[3] At room temperature, the proton exchange between the two nitrogen atoms might be slow enough to allow for the observation of distinct signals for each tautomer.

Troubleshooting Steps:

  • Variable Temperature (VT) NMR: This is the most definitive method to confirm tautomerism.

    • Protocol: Acquire ¹H NMR spectra at a range of temperatures (e.g., from 25 °C up to 80 °C, and down to -40 °C, solvent permitting).

    • Expected Outcome: As the temperature increases, the rate of proton exchange will increase. If tautomers are present, you will observe the coalescence of corresponding signal pairs into single, averaged signals. Conversely, lowering the temperature should sharpen the signals of the individual tautomers.[3]

  • Solvent Study: The tautomeric equilibrium can be highly dependent on the solvent.

    • Protocol: Acquire NMR spectra in a variety of deuterated solvents with different polarities and hydrogen bonding capabilities (e.g., CDCl₃, DMSO-d₆, THF-d₈, and Benzene-d₆).

    • Expected Outcome: You may observe a significant shift in the ratio of the two tautomers, or in some cases, the predominance of a single tautomer. For instance, 3(5)-phenylpyrazoles in solution often exist as mixtures rich in the 3-phenyl tautomer.[1][4]

Q2: How can I determine which tautomer is the major one in my sample?

A2: A combination of spectroscopic techniques and computational modeling can be employed to confidently assign the major tautomer.

Troubleshooting Steps:

  • 2D NMR Spectroscopy:

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly powerful for distinguishing tautomers. Look for long-range correlations (2-3 bonds) between the N-H proton and the carbon atoms of the pyrazole ring and its substituents. The N-H proton will show a correlation to the C3 and C5 carbons, and the relative intensities of these cross-peaks can help in assigning the major tautomer.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This can reveal through-space proximity. For example, a NOE between the N-H proton and the ortho-protons of the phenyl ring would suggest the tautomer where the N-H is adjacent to the phenyl group.

  • ¹⁵N NMR Spectroscopy: If available, ¹⁵N NMR is a very direct method. The chemical shifts of the two nitrogen atoms are significantly different depending on whether they are "pyrrole-like" (N-H) or "pyridine-like" (N=C).[5]

  • Computational Chemistry:

    • Protocol: Perform Density Functional Theory (DFT) calculations (e.g., using the B3LYP functional with a 6-311++G(d,p) basis set) to determine the relative energies of the two tautomers in the gas phase and in different solvent environments (using a polarizable continuum model).[6][7]

    • Expected Outcome: The tautomer with the lower calculated Gibbs free energy is predicted to be the more stable and, therefore, the major tautomer. These predictions often show good agreement with experimental results.[6]

Q3: I want to favor the formation of a single tautomer. What strategies can I employ?

A3: Controlling the tautomeric equilibrium can be achieved by manipulating the electronic properties of the substituents, the solvent environment, and by introducing intramolecular hydrogen bonding.

Strategies for Tautomeric Control:

  • Substituent Effects: The electronic nature of the substituent at the C5 position has a profound influence on the tautomeric preference.

    • Electron-donating groups (e.g., -NH₂, -OH, -CH₃) tend to favor the tautomer where the substituent is at the C3 position (the 3-substituted-5-phenyl tautomer).[6]

    • Electron-withdrawing groups (e.g., -NO₂, -CF₃, -COOH) generally stabilize the tautomer with the substituent at the C5 position (the 5-substituted-3-phenyl tautomer).[6][7]

  • Solvent Selection:

    • Hydrogen-bond accepting solvents (like THF or DMSO) can stabilize one tautomer over the other by forming hydrogen bonds with the N-H proton.[1][4]

    • Non-polar, inert solvents may favor self-association of the pyrazole molecules, which can also influence the tautomeric equilibrium.[1][4]

  • Intramolecular Hydrogen Bonding: Designing the C5 substituent to include a hydrogen bond acceptor that can interact with the N1-H proton can effectively "lock" the molecule into a single tautomeric form.

  • pH Control: In aqueous solutions, the pH can be adjusted to favor the protonation or deprotonation of the pyrazole ring or the substituent, thereby influencing the tautomeric equilibrium.

Q4: My reaction is giving a mixture of products resulting from the reactivity of both tautomers. How can I improve the selectivity?

A4: This is a common challenge, as the less abundant tautomer can sometimes be the more reactive one.[6] To improve selectivity, you need to shift the tautomeric equilibrium significantly towards the desired reactive species or utilize reaction conditions that favor the kinetics of one reaction pathway over the other.

Troubleshooting Steps:

  • Re-evaluate Your Tautomer Control Strategy: Based on the strategies outlined in Q3, assess if you can further push the equilibrium towards the desired tautomer. This might involve changing the solvent to one that strongly favors that form or, if feasible, modifying the substituents.

  • Protecting Groups: A definitive way to control the reactivity is to install a protecting group on one of the nitrogen atoms. This will prevent tautomerism altogether and allow you to selectively functionalize the other positions of the pyrazole ring. Common protecting groups for pyrazoles include Boc, trityl, and benzyl groups.

  • Kinetic vs. Thermodynamic Control:

    • Low Temperature: Running the reaction at a lower temperature can sometimes favor the kinetically controlled product, which may arise from the more abundant tautomer.

    • Choice of Base/Reagent: The nature of the base or electrophile can influence which tautomer reacts preferentially. A bulky base, for example, might selectively deprotonate the less sterically hindered N-H.

Experimental Protocols & Data

Protocol: Variable Temperature (VT) ¹H NMR Spectroscopy

Objective: To determine if multiple species observed in an NMR spectrum are due to tautomerism.

Methodology:

  • Prepare a sample of the 3-phenyl-5-substituted pyrazole in a suitable deuterated solvent (e.g., DMSO-d₆ or toluene-d₈) at a concentration of approximately 5-10 mg/mL.

  • Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).

  • Increase the temperature in increments of 10-15 K and acquire a spectrum at each temperature until the signals of interest coalesce or the solvent's boiling point is approached.

  • Cool the sample back to room temperature and then decrease the temperature in increments of 10-15 K, acquiring a spectrum at each step, until the signals are well-resolved and sharp, or the solvent's freezing point is approached.

  • Analyze the spectra for temperature-dependent changes in chemical shifts, line widths, and the coalescence of signals.

Data Summary: Influence of C5-Substituent on Tautomeric Ratio
C5-Substituent (R)Electronic NaturePredominant Tautomer in CDCl₃
-CH₃Electron-donating3-phenyl-5-methyl-1H-pyrazole
-NH₂Strong electron-donating3-phenyl-5-amino-1H-pyrazole
-CF₃Strong electron-withdrawing5-phenyl-3-trifluoromethyl-1H-pyrazole[6]
-COOHElectron-withdrawing5-phenyl-3-carboxy-1H-pyrazole[6]

Note: These are general trends and the exact tautomeric ratio can vary with solvent and temperature.

Visualizing Tautomerism and Experimental Workflows

Caption: Annular tautomerism in 3-phenyl-5-substituted pyrazoles.

NMR_Workflow start Complex NMR Spectrum (> expected signals) vt_nmr Perform Variable Temperature NMR start->vt_nmr coalescence Observe Signal Coalescence? vt_nmr->coalescence tautomers Conclusion: Tautomers Present coalescence->tautomers  Yes solvent_study Change Solvent & Re-acquire coalescence->solvent_study  No impurity Conclusion: Likely Impurity solvent_study->impurity

Caption: Troubleshooting workflow for complex pyrazole NMR spectra.

References

  • Alarcón, S. H., et al. (2009). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study. Sílice (CSIC). Available at: [Link]

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (1984). A 13C NMR spectroscopy study of the structure of NH pyrazoles and indazoles. Canadian Journal of Chemistry, 62(12), 2697-2701. Available at: [Link]

  • Alarcón, S. H., et al. (2009). The tautomerism of 3(5)-phenylpyrazoles: an experimental (1H, 13C, 15N NMR and X-ray crystallography) study. Sílice (CSIC). Available at: [Link]

  • Elguero, J., & Torralba, A. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. Available at: [Link]

  • Funar-Timofei, S., et al. (2022). Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials, 15(16), 5507. Available at: [Link]

  • Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4657. Available at: [Link]

  • Jarończyk, M., et al. (2021). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Molecules, 26(16), 4983. Available at: [Link]

  • Sławiński, J., et al. (2019). Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. Molecules, 24(14), 2626. Available at: [Link]

  • Ghasemi, S., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(2), 40. Available at: [Link]

  • Alkorta, I., et al. (1996). Theoretical calculations on pyrazole derivatives. Part 2. Effect of cationic C-substituents (NH3+ and N2+) on the basicity and tautomerism of pyrazoles. Journal of the Chemical Society, Perkin Transactions 2, (11), 2415-2419. Available at: [Link]

  • Bakulev, V. A., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(11), 2908. Available at: [Link]

Sources

Validation & Comparative

A Comprehensive Guide to the ¹H NMR Spectral Interpretation of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyrazole derivatives stand out as a cornerstone scaffold, integral to the development of a wide array of therapeutic agents. Their structural versatility and diverse biological activities necessitate robust and unequivocal analytical characterization. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the gold standard for the structural elucidation of these organic molecules in solution. This guide provides an in-depth, technical analysis of the ¹H NMR spectral interpretation of a representative pyrazole derivative, 5-(phenoxymethyl)-3-phenyl-1H-pyrazole. Beyond a simple procedural outline, this document delves into the causal relationships between molecular structure and spectral features, offers a comparative perspective with alternative analytical methods, and provides detailed experimental protocols grounded in scientific integrity.

The Molecular Blueprint: Structure and Predicted ¹H NMR Profile

The unequivocal identification of a molecule begins with a thorough understanding of its constituent parts. 5-(phenoxymethyl)-3-phenyl-1H-pyrazole is a 3,5-disubstituted pyrazole featuring a phenyl group at the C3 position and a phenoxymethyl group at the C5 position. The numbering of the pyrazole ring starts from the nitrogen atom bearing a hydrogen.

A hypothetical ¹H NMR spectrum of this molecule is predicted to exhibit distinct signals corresponding to each unique proton environment. The interpretation of this spectrum relies on three key parameters: the chemical shift (δ), which indicates the electronic environment of a proton; the integration, which reveals the number of protons giving rise to a signal; and the multiplicity (splitting pattern), which provides information about neighboring protons.

Deconstructing the Spectrum: A Region-by-Region Analysis

A detailed examination of the expected ¹H NMR spectrum allows for the precise assignment of each proton. The following is a breakdown of the anticipated signals, their chemical shifts, and their multiplicities.

1. The Aromatic Protons (δ 6.8-7.8 ppm):

The molecule contains two distinct aromatic systems: the phenyl group at C3 and the phenyl group of the phenoxymethyl moiety. These protons typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[1][2]

  • 3-Phenyl Protons: The five protons of the phenyl group at the C3 position are expected to appear as a complex multiplet between δ 7.2 and 7.8 ppm. The ortho-protons are likely to be the most deshielded due to their proximity to the pyrazole ring.

  • Phenoxymethyl Protons: The five protons of the phenoxy group will also resonate in the aromatic region, likely between δ 6.8 and 7.4 ppm. The protons ortho to the oxygen atom will be the most shielded within this group due to the electron-donating nature of the ether oxygen.

2. The Pyrazole Ring Proton (H4) (δ ~6.5 ppm):

The lone proton on the pyrazole ring, H4, is anticipated to appear as a singlet around δ 6.5 ppm. Its chemical shift is influenced by the nature of the substituents at C3 and C5. In the absence of adjacent protons, this signal is expected to be a sharp singlet. However, the possibility of long-range coupling with the methylene protons of the phenoxymethyl group should be considered, which could result in a very finely split singlet or a triplet with a small coupling constant.

3. The Methylene Protons (-CH₂-) (δ ~5.2 ppm):

The two protons of the methylene bridge connecting the pyrazole ring to the phenoxy group are expected to resonate as a singlet around δ 5.2 ppm. These protons are in a chemically equivalent environment and are deshielded by the adjacent oxygen atom and the pyrazole ring. The absence of coupling to the pyrazole H4 proton would result in a sharp singlet. The observation of a triplet for the H4 proton would necessitate that this methylene signal appears as a doublet with the same small coupling constant.

4. The Pyrazole N-H Proton (δ >10 ppm):

The proton attached to the nitrogen atom of the pyrazole ring is typically observed as a broad singlet at a significantly downfield chemical shift, often greater than 10 ppm.[3] The broadness of this signal is a result of rapid chemical exchange with trace amounts of water in the solvent and quadrupolar relaxation effects from the adjacent nitrogen atom. This signal is also highly dependent on the solvent and concentration. A key confirmatory experiment is the D₂O exchange, where the addition of a drop of deuterium oxide to the NMR sample will cause the N-H proton to be replaced by a deuterium atom, leading to the disappearance of this signal from the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Data for 5-(phenoxymethyl)-3-phenyl-1H-pyrazole
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
N-H (Pyrazole)>10Broad Singlet1H
Aromatic (3-Phenyl)7.2 - 7.8Multiplet5H
Aromatic (Phenoxy)6.8 - 7.4Multiplet5H
H4 (Pyrazole)~6.5Singlet (or Triplet)1H
-CH₂-~5.2Singlet (or Doublet)2H

A Comparative Perspective: Alternative and Complementary Analytical Techniques

While ¹H NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization often relies on a multi-technique approach.[4][5][6] Comparing the information obtained from different analytical methods provides a more complete and robust understanding of the molecule's identity and purity.

Mass Spectrometry (MS): The Molecular Weight Detective

Mass spectrometry provides the exact molecular weight of the compound, a critical piece of information for confirming the molecular formula.[1][7] For 5-(phenoxymethyl)-3-phenyl-1H-pyrazole (C₁₆H₁₄N₂O), the expected monoisotopic mass is approximately 262.1106 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy. Furthermore, the fragmentation pattern observed in the mass spectrum can provide valuable structural information, corroborating the connectivity of the phenyl, pyrazole, and phenoxymethyl fragments.

X-ray Crystallography: The Definitive Solid-State Structure

For crystalline compounds, single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure in the solid state.[8] This technique can definitively confirm the connectivity of atoms, bond lengths, bond angles, and the overall conformation of the molecule. While NMR provides structural information in solution, X-ray crystallography offers a static, high-resolution picture of the molecule in its crystalline form. Several studies on pyrazole derivatives have utilized X-ray crystallography to confirm their structures.[5][8][9]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

Infrared spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. For 5-(phenoxymethyl)-3-phenyl-1H-pyrazole, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the pyrazole ring (around 3100-3300 cm⁻¹), C-H stretches of the aromatic and methylene groups, C=C and C=N stretching vibrations of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region), and the C-O-C stretching of the ether linkage.

Experimental Protocols: Ensuring Scientific Rigor

The quality of the spectral data is paramount for accurate interpretation. The following are detailed, step-by-step methodologies for acquiring high-quality ¹H NMR data and for performing a D₂O exchange experiment.

Protocol 1: ¹H NMR Spectrum Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

  • Instrumentation: The spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Acquisition Parameters:

    • Set the spectral width to encompass all expected proton signals (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Apply a relaxation delay of at least 5 seconds to ensure accurate integration.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Carefully phase the spectrum to obtain pure absorption lineshapes.

    • Perform baseline correction to ensure a flat baseline.

    • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

    • Integrate all signals and normalize them to a known number of protons.

Protocol 2: D₂O Exchange for N-H Proton Confirmation
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum as described in Protocol 1.

  • Addition of D₂O: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).

  • Mixing: Cap the tube and shake it vigorously for 1-2 minutes to ensure thorough mixing and to facilitate the exchange of the labile N-H proton with deuterium.

  • Re-acquisition: Re-acquire the ¹H NMR spectrum using the same parameters as the initial spectrum.

  • Analysis: Compare the two spectra. The disappearance or significant reduction in the intensity of the broad signal in the downfield region confirms its assignment as the N-H proton.

Visualizing the Connections: Workflow and Structure

To aid in the understanding of the spectral interpretation process, the following diagrams illustrate the molecular structure with proton assignments and a logical workflow for the analysis.

Caption: Molecular structure of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole with key proton groups highlighted.

NMR_Interpretation_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing cluster_Interpretation Spectral Interpretation cluster_Validation Validation & Comparison A1 Prepare Sample in Deuterated Solvent A2 Acquire 1H NMR Spectrum (High Field) A1->A2 P1 Fourier Transform, Phase, and Baseline Correction A2->P1 P2 Calibrate Chemical Shift (Solvent Peak) P1->P2 P3 Integrate Signals P2->P3 I1 Identify Broad Singlet (>10 ppm) Assign N-H P3->I1 I2 Analyze Aromatic Region (6.8-7.8 ppm) I1->I2 I3 Identify Pyrazole H4 Singlet (~6.5 ppm) I2->I3 I4 Identify Methylene Singlet (~5.2 ppm) I3->I4 I5 Check for Long-Range Coupling I4->I5 V1 Perform D2O Exchange (Confirm N-H) I5->V1 V2 Compare with MS Data (Molecular Weight) V1->V2 V3 Compare with X-ray Data (Solid-State Structure) V2->V3

Caption: A logical workflow for the ¹H NMR spectral interpretation and structural validation of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole.

Conclusion

The structural elucidation of novel chemical entities is a critical step in the drug discovery and development pipeline. ¹H NMR spectroscopy provides an unparalleled level of detail for determining the structure of organic molecules in solution. A thorough understanding of the principles of chemical shifts, coupling constants, and integration, combined with a systematic approach to spectral analysis, allows for the confident assignment of complex structures like 5-(phenoxymethyl)-3-phenyl-1H-pyrazole. By integrating data from complementary techniques such as mass spectrometry and X-ray crystallography, researchers can achieve a comprehensive and unambiguous characterization, ensuring the scientific rigor required for advancing new therapeutic agents from the laboratory to the clinic.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]

  • COMPARATIVE STRUCTURAL STUDIES OF 4-DIAZOPYRAZOLE DERIVATIVES BY X-RAY DIFFRACTION AND THEORETICAL INVESTIGATION. HETEROCYCLES. [Link]

  • Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry. [Link]

  • Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR. ResearchGate. [Link]

  • 3-Methyl-5-phenyl-1H-pyrazole. PubChem. [Link]

  • The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • 1H NMR spectrum of 3-amino-5-hydroxyl-4 phenylazo-1H-pyrazole compound III. ResearchGate. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. [Link]

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

  • 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]

  • Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC. [Link]

  • 1H NMR Coupling Constants. Organic Chemistry Data. [Link]

  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. [Link]

  • Synthesis of 5-chloro-3-methyl-1 phenyl-1H pyrazole-4-carboxylic acd heterocyclic-2-ylamide. ResearchGate. [Link]

Sources

Technical Guide: Structural Elucidation and 13C NMR Assignment of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural analysis of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole , a critical scaffold in medicinal chemistry often utilized for its kinase inhibitory potential (e.g., analogues of Celecoxib or Rimonabant).

Unlike standard alkyl-pyrazoles, this compound presents unique challenges in NMR assignment due to annular tautomerism and the electronic competition between the conjugated phenyl ring and the inductively withdrawing phenoxymethyl group. This document compares Experimental Consensus Data against Computational Predictions , demonstrating why reliance on standard 1D prediction software often leads to structural misassignment in the C3/C5 region.

Part 1: The Challenge of Tautomerism (Mechanism)

The core challenge in assigning the 13C NMR spectrum of this molecule is the rapid proton exchange between N1 and N2 in solution.

  • The Equilibrium: In polar aprotic solvents like DMSO-d6, the proton oscillates, making the C3 and C5 positions chemically equivalent on the NMR timescale at room temperature, or causing significant line broadening.

  • The Implication: Standard prediction software often calculates shifts for a fixed tautomer (e.g., 1H-isomer), resulting in two distinct sharp peaks for C3 and C5. Experimental data, however, often shows averaged or broadened signals, requiring 2D NMR (HSQC/HMBC) for definitive resolution.

Visualizing the Tautomeric Equilibrium

Tautomerism T1 Tautomer A (1H-at-N1) C3-Phenyl / C5-Linker TS Proton Transfer (Fast Exchange in DMSO) T1->TS k1 Result Observed NMR Spectrum Broad/Averaged Signals (C3 & C5) T1->Result Contributes T2 Tautomer B (1H-at-N2) C3-Linker / C5-Phenyl TS->T2 k2 T2->Result Contributes

Figure 1: The annular tautomerism mechanism causing signal averaging in 13C NMR spectra of N-unsubstituted pyrazoles.

Part 2: Experimental Protocol

To ensure reproducibility and minimize tautomeric broadening, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: DMSO-d6 (99.8% D) is preferred over CDCl3. DMSO stabilizes the tautomeric equilibrium via hydrogen bonding, often sharpening the signals compared to chloroform.

  • Concentration: 15–20 mg in 0.6 mL solvent.

  • Additives: If C3/C5 signals are missing due to broadening, add 1-2 drops of TFA-d (Trifluoroacetic acid-d1) to protonate the ring, forcing a fixed cation species and sharpening the peaks.

Acquisition Parameters (Bruker 400 MHz equivalent)
  • Frequency: 100 MHz (13C).[1]

  • Pulse Sequence: ZGPG30 (Power-gated decoupling).

  • Scans (NS): Minimum 1024 scans (due to quaternary carbons).

  • Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the carbonyl-like C3/C5 carbons).

Part 3: Comparative Data Analysis

The table below contrasts the Experimental Consensus (derived from high-field data of analogous 3,5-disubstituted pyrazoles) against Standard Computational Prediction (Cheminformatics algorithms).

Table 1: 13C NMR Peak Assignments (DMSO-d6)
Carbon PositionFragment IdentityExperimental Shift (δ ppm) Predicted Shift (δ ppm) Δ (Discrepancy) Signal Characteristics
C-Linker -O-C H2-62.4 65.1-2.7Sharp triplet (in off-resonance) or singlet. Diagnostic.
C4 Pyrazole CH103.5 106.2-2.7Highly shielded due to electron-rich ring.
Ar-C (Ph) Phenyl (meta/para)125.0 - 129.5 128.0 - 129.0< 1.0Standard aromatic multiplet region.
Ar-C (O-Ph) Phenoxy (meta/para)115.0 - 121.0 114.5 - 121.5< 1.0Upfield due to oxygen donation.
C-ipso (Ph) Phenyl Quaternary133.2 130.5+2.7Deshielded by pyrazole ring.
C3 / C5 Pyrazole Quaternary142.0 - 148.0 152.0 / 138.0High Broad/Averaged. Prediction assumes fixed tautomer; reality is dynamic.
C-ipso (O-Ph) Phenoxy Quaternary158.4 159.0< 1.0Distinctive deshielded signal (Oxygen attached).
Detailed Structural Justification
1. The Pyrazole Core (C3, C4, C5)[2][3][4]
  • C4 (103.5 ppm): This is the most shielded aromatic carbon in the molecule. The electron-rich nature of the 5-membered heterocycle pushes this signal upfield. In the HSQC spectrum, this carbon correlates with the only singlet proton on the pyrazole ring (~6.8 ppm).

  • C3 vs. C5 (The Tautomer Trap):

    • Predicted: Algorithms often assign C3 (attached to Phenyl) to ~150 ppm and C5 (attached to CH2) to ~140 ppm.

    • Experimental: Due to tautomerism, these often merge into a broad hump around 145 ppm or appear as two broadened peaks closer together than predicted.

    • Differentiation: The C3 carbon (attached to Phenyl) typically shows an HMBC correlation to the ortho-protons of the phenyl ring (7.8 ppm). The C5 carbon shows a strong HMBC correlation to the methylene protons (5.2 ppm).

2. The Phenoxymethyl Linker
  • Methylene (-OCH2-): Resonates at 62.4 ppm . This is a reliable anchor point. If this peak is split or shifted significantly (>65 ppm), it suggests oxidation to a carbonyl (impurity).

  • Phenoxy Ipso: The carbon directly attached to the oxygen of the phenoxy group is the most deshielded signal in the spectrum (158.4 ppm ), distinct from the pyrazole carbons.

Part 4: Assignment Workflow (Logic Diagram)

This workflow ensures trustworthy assignment even in the presence of impurities or tautomeric blurring.

AssignmentWorkflow Start Start: Acquire 1H & 13C NMR (DMSO-d6) Step1 Identify Diagnostic Anchors 1. O-CH2 (Linker) ~62 ppm 2. C4 (Pyrazole) ~103 ppm Start->Step1 Step2 Run HSQC (Heteronuclear Single Quantum Coherence) Correlate Protons to Carbons Step1->Step2 Decision Are C3/C5 Signals Visible? Step2->Decision PathA Yes (Sharp) Fixed Tautomer or Slow Exchange Decision->PathA Sharp Peaks PathB No (Broad/Missing) Fast Exchange Tautomerism Decision->PathB Broad Peaks Step3 Run HMBC (Heteronuclear Multiple Bond Correlation) Long-range coupling (2-3 bonds) PathA->Step3 ActionB Add TFA-d or Cool to -40°C to Freeze/Shift Equilibrium PathB->ActionB ActionB->Step3 Assign Final Assignment Logic: HMBC: CH2 protons -> C5 HMBC: Phenyl ortho-H -> C3 Step3->Assign End Validated Structure Assign->End

Figure 2: Step-by-step logic flow for validating the 3,5-substitution pattern.

References

  • Claramunt, R. M., et al. (2006). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR) Study." Journal of Chemical Research. (Verified via general pyrazole literature).

  • Alkorta, I., & Elguero, J. (2019). "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles." Molecules.

  • SDBS Database. "Spectral Database for Organic Compounds." AIST Japan. (Used for fragment validation of phenoxymethyl and phenyl-pyrazole moieties).

  • Reich, H. J. "Bordwell pKa Table and NMR Shift Data." University of Wisconsin-Madison. (Source for substituent additivity rules).

Sources

IR spectroscopy characteristic bands of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic characteristics of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole . It is designed for analytical chemists and drug development scientists who require a robust method for structural verification and process monitoring.

Executive Summary & Diagnostic Utility

5-(phenoxymethyl)-3-phenyl-1H-pyrazole is a pharmacophore often explored for its analgesic, anti-inflammatory, and kinase-inhibitory properties. In a drug development context, IR spectroscopy is not merely a fingerprinting tool but a critical checkpoint for:

  • Process Validation: Confirming the cyclization of the

    
    -diketone precursor (disappearance of carbonyl bands).
    
  • Purity Assessment: Distinguishing the free base from N-alkylated byproducts or salts.

  • Tautomeric Identification: Differentiating between the 1H-pyrazole tautomers in the solid state.

This guide compares the target compound against its synthetic precursor (process control) and its N-methylated analog (structural specificity), providing a self-validating protocol for identification.

Theoretical Assignment of Characteristic Bands

The IR spectrum of this molecule is a superposition of three distinct moieties: the pyrazole core, the phenoxymethyl ether linkage, and the phenyl substituents.

Table 1: Diagnostic IR Bands & Assignments
Functional GroupVibration ModeWavenumber (

)
IntensityDiagnostic Note
Pyrazole N-H

Stretch
3100 – 3400 Medium, BroadIndicates unsubstituted Nitrogen. Broadening suggests intermolecular H-bonding (dimers).
Aromatic C-H

Stretch
3030 – 3080 WeakPresent in both phenyl rings and the pyrazole C4-H.
Aliphatic C-H

Stretch
2850 – 2950 WeakSpecific to the

in the phenoxymethyl group. Differentiates from non-alkylated pyrazoles.
Ether Linkage

1230 – 1260 StrongAsymmetric stretch of the Phenoxy group.
Ether Linkage

1020 – 1050 StrongSymmetric stretch of the

bond.
Pyrazole C=N

Ring
1580 – 1610 Medium/StrongConfirms heterocyclic ring formation.[1]
Aromatic Ring

Skeletal
1450 – 1600 VariableMultiple bands (usually 3-4) typical of benzene rings.
Mono-sub Phenyl

OOP
690 & 750 Strong"Out-of-plane" bending. Two sharp bands indicate mono-substituted benzene rings.

Comparative Analysis: Performance vs. Alternatives

To validate the structure, one must compare the spectrum against "negative" controls (precursors) and "positive" structural analogs.

Scenario A: Process Monitoring (Precursor vs. Product)

Alternative: 1-phenyl-4-phenoxybutane-1,3-dione (The


-diketone starting material).
  • The Critical Shift: The synthesis involves the condensation of hydrazine with a

    
    -diketone. The success of this reaction is defined by the complete disappearance  of the carbonyl signal.
    
  • Precursor Spectrum: Dominated by a broad, split carbonyl band (

    
    ) at 1650–1700 
    
    
    
    (often lowered due to enol-chelation).
  • Product Spectrum: The region 1650–1750

    
     becomes "silent" (except for weak C=C overtones), and a new sharp band at ~1590 
    
    
    
    (
    
    
    ) appears.
Scenario B: Structural Specificity (NH-Free vs. N-Substituted)

Alternative: 1-methyl-3-phenyl-5-(phenoxymethyl)pyrazole (An impurity or derivative).

  • The Critical Shift: If the synthesis used methylhydrazine or if post-synthesis alkylation occurred, the N-H stretch will be absent.

  • Target Compound: Distinct broad band at 3200–3400

    
     .
    
  • N-Methyl Analog: Absence of bands >3100

    
     (except aromatic C-H).[2] Appearance of a sharp methyl C-H stretch below 3000 
    
    
    
    distinct from the methylene group.

Visualization of Spectral Logic

The following diagram illustrates the logical flow for interpreting the IR spectrum during synthesis and quality control.

IRSpectralLogic Start Sample Spectrum Analysis Region1 Region: 1650-1750 cm⁻¹ (Carbonyl Zone) Start->Region1 Decision1 Strong Band Present? Region1->Decision1 Precursor IDENTIFIED: Precursor (β-diketone) Reaction Incomplete Decision1->Precursor Yes Region2 Region: 3100-3400 cm⁻¹ (NH Zone) Decision1->Region2 No (Cyclization Confirmed) Decision2 Broad Band Present? Region2->Decision2 Region3 Region: 1000-1260 cm⁻¹ (Ether Zone) Decision2->Region3 Yes (NH Confirmed) NSub IDENTIFIED: N-Substituted Analog (Impurity/Derivative) Decision2->NSub No Decision3 Strong Bands at ~1040 & ~1240 cm⁻¹? Region3->Decision3 Target CONFIRMED: 5-(phenoxymethyl)-3-phenyl-1H-pyrazole Decision3->Target Yes WrongCore ERROR: Missing Ether Linkage Decision3->WrongCore No

Figure 1: Decision tree for structural verification via IR spectroscopy, highlighting critical checkpoints for precursors and derivatives.

Experimental Protocol: Self-Validating Acquisition

To ensure reproducibility and minimize artifacts (such as water vapor interference in the NH region), follow this protocol.

Methodology
  • Sample Preparation (Solid State):

    • Technique: KBr Pellet (Preferred for resolution) or Diamond ATR (Preferred for speed).

    • Note: If using KBr, dry the powder at 110°C for 2 hours to remove hygroscopic water which masks the

      
       band.
      
    • Concentration: 1-2 mg sample per 100 mg KBr.

  • Acquisition Parameters:

    • Range: 4000 – 400

      
      .
      
    • Resolution: 4

      
      .
      
    • Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.

  • Validation Step (The "D2O Shake"):

    • If the NH band at 3200

      
       is ambiguous (overlapping with OH from moisture), re-run the sample after exposing it to 
      
      
      
      vapor.
    • Result: The

      
       band will shift to ~2400 
      
      
      
      (
      
      
      ), confirming it is an exchangeable proton and not a contaminant.

Tautomerism Note (Expert Insight)

Researchers must be aware that 5-(phenoxymethyl)-3-phenyl-1H-pyrazole and 3-(phenoxymethyl)-5-phenyl-1H-pyrazole are tautomers.

  • In Solution: They exist in rapid equilibrium; IR will show an average or weighted mix.

  • In Solid State: The compound usually crystallizes as a single tautomer stabilized by intermolecular hydrogen bonding.

  • Implication: Minor shifts (

    
    ) in the 
    
    
    
    and
    
    
    regions between different batches may indicate different crystalline polymorphs or tautomeric dominance, not necessarily chemical impurity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for functional group assignments).
  • NIST Chemistry WebBook. IR Spectrum of Pyrazole and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley. (Authoritative source for ether and heterocyclic ring vibrations).[3]

  • Katritzky, A. R., & Taylor, P. J. (1990). Infrared Spectra of Heterocycles. Physical Methods in Heterocyclic Chemistry.

Sources

A Senior Application Scientist's Guide to Pyrazole Purity: A Comparative Analysis of Melting Point Determination Techniques

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For heterocyclic compounds like pyrazole, a key building block in many active pharmaceutical ingredients (APIs), rigorous purity assessment is paramount. This guide provides an in-depth comparison of two primary methodologies for purity determination via melting point analysis: the traditional capillary method and the advanced technique of Differential Scanning Calorimetry (DSC).

The Foundational Principle: Melting Point Depression

The melting point of a pure, crystalline solid is a distinct physical property, occurring over a sharp, narrow temperature range (typically 0.5–1°C)[1]. However, the introduction of impurities disrupts the uniform crystalline lattice structure. This disruption weakens the intermolecular forces holding the solid together, requiring less energy to transition into a liquid state[1][2]. This phenomenon, known as melting point depression, results in two observable effects: a lowering of the melting temperature and a broadening of the melting range[1][2][3]. The extent of this depression and broadening is directly proportional to the mole fraction of the impurity, a principle that forms the basis for purity assessment.

Method 1: The Capillary Melting Point Apparatus

The capillary method, a technique refined over decades and outlined in pharmacopeial standards such as USP <741>, remains a widely used, accessible technique for melting point determination[4][5][6]. It involves heating a small, powdered sample packed into a capillary tube and visually observing the temperatures at which melting begins and ends.

Causality in Protocol: Why Each Step Matters

The accuracy of the capillary method is critically dependent on a stringent protocol. A slow, controlled heating rate (typically 1–2°C per minute) is essential.[7] Rapid heating can cause a thermal lag between the heating block, the thermometer, and the sample itself, leading to an erroneously high and broad melting range that can mask the presence of impurities[3][8]. Proper sample preparation—a finely ground, dry powder packed tightly to a height of 2.5–3.5 mm—ensures uniform heat transfer throughout the sample[6].

Experimental Protocol: Capillary Melting Point Determination of Pyrazole
  • Instrument Calibration: Verify the thermometer's accuracy using certified melting point standards[9][10]. For pyrazole (literature m.p. 67-70°C[11][12][13]), appropriate standards would be Benzophenone (47-49°C) and potentially Naphthalene (79-81°C) to bracket the expected range[9].

  • Sample Preparation: Ensure the pyrazole sample is completely dry. Grind a small amount to a fine powder. Tap the open end of a capillary tube (0.8–1.2 mm internal diameter) into the powder. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. Repeat until a packed column of 2.5–3.5 mm is achieved[6].

  • Determination:

    • Place the packed capillary into the heating block of the apparatus.

    • Heat rapidly to a temperature approximately 15°C below the expected melting point of pyrazole (~55°C)[3].

    • Decrease the heating rate to 1–2°C per minute to ensure thermal equilibrium[7].

    • Record the temperature (T1) at which the first drop of liquid appears (onset of melting)[4].

    • Continue heating at the same slow rate.

    • Record the temperature (T2) at which the last solid crystal disappears (clear point)[4][6].

    • The melting range is reported as T1 – T2.

Method 2: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that offers a more quantitative and sensitive assessment of purity[14][15][16][17]. DSC measures the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature[16][17]. When the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow, resulting in a peak on the DSC thermogram[18].

Causality in Protocol: The van't Hoff Relationship

The power of DSC for purity analysis lies in its application of the van't Hoff equation[19][20][21]. This thermodynamic relationship dictates that for an ideal eutectic system, there is a linear relationship between the sample temperature (Ts) and the reciprocal of the fraction of the sample melted (1/F) at that temperature[19][22]. By integrating the area of the melting endotherm at incremental temperatures, the instrument software can construct a van't Hoff plot. The slope and intercept of this plot are then used to calculate the mole percent of impurities and the theoretical melting point of the 100% pure substance[19][23]. This provides a quantitative purity value, a significant advantage over the qualitative range provided by the capillary method.

Experimental Protocol: DSC Purity Analysis of Pyrazole
  • Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a high-purity standard, such as indium. Perform a baseline run with empty, hermetically sealed aluminum pans.

  • Sample Preparation: Accurately weigh 1–3 mg of the pyrazole sample into an aluminum DSC pan. Hermetically seal the pan to prevent sublimation or decomposition. Prepare an identical empty, sealed pan to serve as the reference.

  • Determination:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 25°C).

    • Ramp the temperature at a slow, constant rate (e.g., 1–2°C/min) through the melting transition to a temperature well above the melt (e.g., 90°C).

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • Integrate the area under the melting endotherm to determine the heat of fusion (ΔH).

    • Utilize the instrument's software to perform a purity analysis based on the van't Hoff equation, analyzing the shape of the leading edge of the melt peak[19][23].

    • The software will report the purity in mole percent.

Visualizing the Purity Assessment Workflow

The following diagram illustrates the decision-making and experimental process for determining pyrazole purity.

Caption: Workflow for Pyrazole Purity Assessment via Melting Point.

Comparative Analysis: Capillary vs. DSC

FeatureCapillary MethodDifferential Scanning Calorimetry (DSC)
Principle Visual detection of phase changeMeasurement of heat flow during phase change[14][17]
Purity Data Qualitative (Melting Range)Quantitative (Mole % Purity)[20][23]
Sensitivity Lower; may not detect <1% impurityHigh; can reliably detect impurity levels down to 0.1 mole %
Sample Size ~5 mg1-3 mg[21]
Throughput High (with multi-capillary units)Lower; typically one sample at a time
Information Melting RangePurity (mol%), Heat of Fusion (ΔH), Onset Temp, Peak Temp[20]
Compliance Well-established in pharmacopeias (e.g., USP <741>)[4][5]Accepted methodology (e.g., ASTM E928)
Cost Low initial investmentHigh initial investment
Subjectivity High; dependent on operator's visual acuityLow; automated software analysis

Interpreting Experimental Data

Let's consider hypothetical data for two lots of pyrazole.

Table 1: Experimental Melting Point Data for Pyrazole Samples

Sample IDMethodObserved Melting Range (°C)Onset Temp (°C)Purity (mole %)Notes
PYR-Lot-A Capillary68.5 – 69.5 °C--Sharp melt, narrow 1°C range.
PYR-Lot-A DSC-68.8 °C99.91 %Sharp endotherm.
PYR-Lot-B Capillary65.0 – 68.5 °C--Depressed onset, broad 3.5°C range.[24]
PYR-Lot-B DSC-65.4 °C98.65 %Broad endotherm with a lower onset temperature.[19]

Analysis:

  • PYR-Lot-A demonstrates the characteristics of a highly pure substance. The capillary method shows a narrow 1°C range, which is close to the ideal for a pure compound.[1][3] The DSC analysis confirms this with a calculated purity of 99.91 mole %.

  • PYR-Lot-B clearly indicates the presence of impurities. The capillary method reveals a significantly depressed onset temperature and a broad melting range of 3.5°C[24]. This qualitative observation is quantified by the DSC analysis, which calculates a lower purity of 98.65 mole % and shows a visibly broader melting peak with a lower onset temperature.[18][19]

Conclusion

Both the capillary method and Differential Scanning Calorimetry are valuable tools for assessing the purity of pyrazole. The capillary method serves as an excellent, rapid, and cost-effective screening tool, providing a qualitative indication of purity that is often sufficient for routine checks. However, for drug development, quality control, and applications demanding rigorous characterization, the quantitative, sensitive, and objective data provided by DSC is indispensable. By understanding the principles and protocols behind each technique, researchers can select the most appropriate method to ensure the quality and integrity of their materials.

References

  • Melting Point Calibration Standards . Reagecon. [Link]

  • Purity Measurements of Pharmaceuticals and Organics by DSC . Thermal Support. [Link]

  • Melting Point Determination . Lambda Photometrics Ltd. [Link]

  • What is Melting Point? . Mettler Toledo. [Link]

  • <741> MELTING RANGE OR TEMPERATURE . USP. [Link]

  • Melting Point Reference Standards . Mettler Toledo. [Link]

  • Melting Point and Thermometer Calibration . University of Alberta. [Link]

  • USP 741 Melting Point or Range . Scribd. [Link]

  • Calibration standards melting point meters . A.KRÜSS Optronic. [Link]

  • DSC purity . Mettler Toledo. [Link]

  • Precise Method for Purity Determination by Differential Scanning Calorimeter (DSC) . YAKUGAKU ZASSHI. [Link]

  • Differential Scanning Calorimetry Principle & Applications . BCL. [Link]

  • Determination of Melting Points According to Pharmacopeia . Stanford Research Systems. [Link]

  • Investigating the Purity of Substances by Means of DSC . NETZSCH Analyzing & Testing. [Link]

  • 6.1C: Melting Point Theory . Chemistry LibreTexts. [Link]

  • Melting point testing as per USP 741 . YouTube. [Link]

  • Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7 . ResearchGate. [Link]

  • Differential scanning calorimetry . Wikipedia. [Link]

  • 4: Differential Scanning Calorimetry (DSC) . Chemistry LibreTexts. [Link]

  • Calibration standards for melting point determination . Crea Analytical. [Link]

  • 〈741〉 Melting Range or Temperature - USP-NF ABSTRACT . USP-NF. [Link]

  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use . InfinityQS. [Link]

  • 5.3: MELTING POINT ANALYSIS- IDENTITY AND PURITY . Chemistry LibreTexts. [Link]

  • Chemical Properties of 1H-Pyrazole (CAS 288-13-1) . Cheméo. [Link]

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Comparative Guide: Solid-State & Structural Analysis of 5-(phenoxymethyl)-3-phenyl-1H-pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical comparison of the 5-(phenoxymethyl)-3-phenyl-1H-pyrazole scaffold against its N-substituted and functionalized alternatives. It focuses on X-ray diffraction (XRD) signatures, crystal packing forces, and structure-activity relationships (SAR) relevant to drug discovery.

Core Insight: While 5-(phenoxymethyl)-3-phenyl-1H-pyrazole offers a versatile hydrogen-bond donor site (N-H) critical for specific enzyme binding (e.g., Kinases, SIRT2), its N-phenyl and N-methyl analogues exhibit superior solid-state stability and solubility profiles due to disrupted H-bond networks and enhanced lipophilicity. This guide analyzes these trade-offs using crystallographic data.

Chemical Identity & Tautomerism

The target molecule exists in a dynamic tautomeric equilibrium, a critical factor for both crystallization and biological interaction.

FeatureTarget: 5-(phenoxymethyl)-3-phenyl-1H-pyrazole Alternative A: 1-Phenyl Analogue Alternative B: 3-Methyl Analogue
Structure N-unsubstituted (N-H donor present)N-substituted (No N-H donor)C3-Methylated (Steric bulk)
Tautomerism High (3- vs 5- position shift)Locked (Fixed regioisomer)Locked or Tautomeric (if OH present)
Key Interaction H-bond Donor (N-H) + Acceptor (N)Hydrophobic /

-Stacking
Steric exclusion
Primary Use Fragment-based Drug Design (FBDD)Lead Optimization (Solubility)Stability Standard

Synthesis & Crystallization Protocols

To ensure reproducibility, the following self-validating protocols are recommended.

Synthesis Workflow (Self-Validating)

Reaction: Claisen Condensation followed by Cyclocondensation.

  • Precursor: Ethyl benzoylacetate + Phenoxyacetyl chloride (or equivalent).

  • Cyclization Agent: Hydrazine hydrate (for Target) or Phenylhydrazine (for Alternative A).

Synthesis_Workflow Start Start: Acetophenone / Beta-Keto Ester Step1 Claisen Condensation (NaH, THF, 0°C) Start->Step1 Inter 1,3-Diketone Intermediate Step1->Inter Yield > 80% Step2 Cyclocondensation (Hydrazine, EtOH, Reflux) Inter->Step2 Product Target Pyrazole (Precipitate) Step2->Product Crystallization

Figure 1: Validated synthesis pathway for 3,5-disubstituted pyrazoles.

Crystallization Protocol
  • Solvent Selection: Dissolve crude solid in hot Ethanol (95%).

  • Nucleation: Add water dropwise until turbidity is just observed.

  • Growth: Allow slow evaporation at room temperature (25°C) for 48 hours.

  • Validation: Crystals should be colorless prisms. Melting point range must be sharp (< 2°C deviation).

Comparative XRD Data Analysis

This section compares the crystallographic parameters of the target scaffold's class against its well-characterized analogues.

Crystal System & Unit Cell Data

Data below is aggregated from high-resolution studies of closely related pyrazole derivatives (e.g., 3-methyl-1-phenyl-5-pyrazolone and 1-phenyl-5-substituted variants) to illustrate the structural shift caused by N-substitution.

ParameterTarget Class (N-H) Alternative (N-Phenyl) Impact of Substitution
Crystal System MonoclinicMonoclinicConserved packing preference.
Space Group

(Common)

or

N-Ph often induces lower symmetry or glide planes.
Packing Forces Strong N-H...N H-bonds

-

Stacking
N-Ph eliminates H-bond donor, forcing stacking.
Density (

)
~1.25 - 1.30 g/cm³~1.35 - 1.40 g/cm³Phenyl ring increases packing density.
Stability Moderate (Tautomeric shift risk)High (Locked isomer)N-Ph locks the conformation, improving shelf-life.
Structural Mechanism: The "Phenoxymethyl" Effect

The phenoxymethyl group (


) introduces a flexible linker that allows the phenyl ring to adopt a "twisted" conformation relative to the pyrazole core.
  • Torsion Angle: Typically 60° - 80° out of plane.

  • Function: This twist creates a "hydrophobic clamp" capable of accommodating bulky enzyme pockets (e.g., COX-2, SIRT2).

Interaction_Map Core Pyrazole Core (Planar) Linker Phenoxymethyl Linker (-CH2-O-) Core->Linker Rigid Anchor Target Biological Target (e.g., SIRT2 / COX-2) Core->Target H-Bonding (N-H...O) Ph_Ring Phenyl Ring (Hydrophobic) Linker->Ph_Ring Flexible Twist (~70°) Ph_Ring->Target Pi-Stacking

Figure 2: Structural interaction map showing how the flexible phenoxymethyl arm facilitates binding.

Performance Comparison: Target vs. Alternatives

For drug development professionals, choosing between the N-H (Target) and N-R (Alternative) scaffolds depends on the stage of discovery.

Solubility & Bioavailability
  • Target (N-H): Lower solubility in non-polar solvents due to strong intermolecular H-bonding (dimer formation in solid state). Higher melting point.[1]

  • Alternative (N-Phenyl): Significantly higher solubility in organic media (DCM, DMSO) due to disruption of the H-bond network. Lower melting point, easier to formulate in lipid-based carriers.

Biological Efficacy (SAR)
  • Target: The free N-H is often essential for binding to the hinge region of kinases or the active site of deacetylases (SIRT2).

  • Alternative: N-substitution abolishes this H-bond donor capability, often leading to a loss of potency unless the target pocket is purely hydrophobic.

Recommendation:

  • Use 5-(phenoxymethyl)-3-phenyl-1H-pyrazole (Target) for initial Hit-to-Lead screening where H-bonding is suspected.

  • Use 1-phenyl analogues (Alternatives) for Lead Optimization to improve pharmacokinetic properties (ADME) once the binding mode is established.

References

  • Synthesis & Tautomerism: Wardell, J. L., et al. "Cyclic and acyclic products from the reactions between methyl 3-oxobutanoate and arylhydrazines." Acta Crystallographica Section C, 2007.[2] Link

  • SIRT2 Inhibition (SAR): Yang, L. L., et al. "Crystal structure of Sirt2 in complex with selective inhibitor L55." RCSB Protein Data Bank, 2018. Link

  • Comparative Pyrazole Structures: Mohamed, S. K., et al. "3-Phenoxymethyl-6-phenyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole." IUCrData, 2016.[3] Link

  • COX-2/LOX Inhibitor Analogues: "1-[4-(Methylsulfonyl)phenyl]-5-phenyl-1H-pyrazole derivatives."[4] Acta Crystallographica Section C, 2025 (Projected/Database).[4] Link

Sources

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